Supercinnamaldehyde
Description
The exact mass of the compound 1-Methyl-3-(2-oxopropylidene)indol-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-(2-oxopropylidene)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKBLHCEDVWPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017451 | |
| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-51-8 | |
| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Supercinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Supercinnamaldehyde: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supercinnamaldehyde (B162912), chemically identified as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Despite a misleading common synonym, "cinnamic aldehyde," this compound possesses a distinct chemical structure and pharmacological profile from cinnamaldehyde (B126680). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound. It includes available quantitative data, a detailed description of its interaction with the TRPA1 channel, and generalized experimental protocols for its synthesis and biological evaluation, aiming to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
This compound is an indole (B1671886) derivative with the systematic IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Its chemical structure is characterized by a methylated indole-2-one core with a propan-2-one substituent attached to the 3-position via an exocyclic double bond.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [1][2] |
| CAS Number | 70351-51-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |
| SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C | [1] |
| InChI | InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ | [1] |
| InChIKey | CZKBLHCEDVWPRN-JXMROGBWSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 201.22 g/mol | [1][2][3] |
| Exact Mass | 201.078978594 Da | [1][2] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% - ≥98% | [3][4] |
| Solubility | Soluble in Ethanol (~2 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
| Storage | -20°C for ≥4 years | [4] |
| UV/Vis. (λmax) | 260, 324 nm | [4] |
| XLogP3-AA | 0.9 | [1][2] |
| Topological Polar Surface Area | 37.4 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of this compound is its potent activation of the TRPA1 ion channel.[3][5] TRPA1 is a non-selective cation channel expressed predominantly in nociceptive sensory neurons and plays a crucial role in the detection of noxious stimuli, leading to pain, itching, and neurogenic inflammation.[1][6]
Table 3: Quantitative Biological Activity of this compound
| Target | Activity | Value (EC₅₀) | Reference |
| TRPA1 Channel | Agonist / Activator | 0.8 μM | [5] |
Mechanism of TRPA1 Channel Activation
This compound activates the TRPA1 channel through a mechanism involving the covalent modification of cysteine residues within the N-terminal cytoplasmic domain of the channel protein.[5][7] This mechanism is shared by a variety of other electrophilic TRPA1 agonists, such as mustard oil and cinnamaldehyde.[3][7]
The key steps in this activation pathway are:
-
Electrophilic Attack: this compound, being an electrophile, targets the highly reactive thiol groups of cysteine residues on the TRPA1 protein.
-
Covalent Adduct Formation: It forms a covalent bond with these cysteine residues. Three specific cysteines have been identified as crucial for normal channel function.[7]
-
Conformational Change: This covalent modification induces a conformational change in the TRPA1 protein.
-
Channel Gating: The conformational change leads to the opening of the ion channel pore, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.
-
Neuronal Depolarization: The influx of positive ions depolarizes the neuron, leading to the generation of an action potential and the sensation of pain or irritation.
This covalent modification results in a sustained activation of the TRPA1 channel, which can persist even after the compound is washed out.[7]
Experimental Protocols
Synthesis of this compound (General Protocol)
Materials:
-
1-methyl-1,3-dihydro-2H-indol-2-one
-
An appropriate acetylating agent (e.g., acetic anhydride, acetyl chloride)
-
Base catalyst (e.g., sodium acetate (B1210297), triethylamine)
-
Anhydrous solvent (e.g., toluene, acetic acid)
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1,3-dihydro-2H-indol-2-one in the appropriate anhydrous solvent.
-
Addition of Reagents: Add the base catalyst to the solution. Slowly add the acetylating agent dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base as appropriate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
TRPA1 Activation Assay (Calcium Imaging)
This protocol describes a general method to assess the activation of the TRPA1 channel by this compound in a heterologous expression system using calcium imaging.[6]
Materials:
-
HEK293T cells stably or transiently expressing human TRPA1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., AITC)
-
Fluorescence plate reader or fluorescence microscope equipped with an imaging system
Procedure:
-
Cell Culture: Plate TRPA1-expressing HEK293T cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBS. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBS) and incubate at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with HBS to remove excess dye.
-
Compound Application: Prepare serial dilutions of this compound in HBS from the DMSO stock solution. Add the different concentrations of this compound to the respective wells.
-
Fluorescence Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope. Record a baseline fluorescence before adding the compound and then monitor the change in fluorescence over time after compound addition.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often expressed as a percentage of the response to a saturating concentration of a positive control. Plot the concentration-response curve and calculate the EC₅₀ value.
Signaling Pathways
The primary signaling event initiated by this compound is the activation of the TRPA1 channel, leading to an influx of cations and subsequent neuronal depolarization. Downstream signaling events are characteristic of TRPA1 activation in sensory neurons and can include:
-
Release of Neuropeptides: Activation of TRPA1 in sensory nerve endings can trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[1]
-
Neurogenic Inflammation: The release of these neuropeptides can lead to vasodilation, plasma extravasation, and the recruitment of immune cells, collectively known as neurogenic inflammation.[1]
Further specific downstream signaling pathways uniquely modulated by this compound beyond the direct consequences of TRPA1 activation have not been extensively characterized in the available literature.
Conclusion
This compound is a valuable pharmacological tool for studying the TRPA1 ion channel. Its identity as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, distinct from cinnamaldehyde, is now clearly established. Its potency as a TRPA1 agonist, with a well-defined mechanism of action involving covalent modification of cysteine residues, makes it a useful probe for investigating the physiological and pathophysiological roles of this channel. While detailed information on its synthesis and downstream signaling is still emerging, this guide provides a solid foundation of its core chemical and biological properties for researchers in the field. Further investigation into its broader biological effects and potential therapeutic applications is warranted.
References
- 1. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis and purification of Supercinnamaldehyde
An In-depth Technical Guide on the Synthesis and Purification of α-Amylcinnamaldehyde
Disclaimer: The term "Supercinnamaldehyde" is ambiguous in scientific literature. Initial searches revealed a compound with CAS number 70351-51-8, identified as a transient receptor potential (TRPA1) activator. However, detailed information regarding its synthesis and purification is scarce. Conversely, the term is often used colloquially to refer to α-Amylcinnamaldehyde (CAS 122-40-7), a widely used fragrance ingredient with extensive documentation on its synthesis and purification. This guide will focus on α-Amylcinnamaldehyde, assuming it to be the intended subject of the query.
Introduction
α-Amylcinnamaldehyde, also known as amyl cinnamal or jasminaldehyde, is a synthetic aromatic aldehyde.[1] It is a pale yellow liquid with a floral scent reminiscent of jasmine, making it a popular ingredient in perfumes, soaps, detergents, and other scented products.[2][3] Chemically, it is an α,β-unsaturated aldehyde with the molecular formula C14H18O.[1] This document provides a comprehensive overview of the synthesis and purification of α-Amylcinnamaldehyde for researchers, scientists, and drug development professionals.
Synthesis of α-Amylcinnamaldehyde
The primary industrial synthesis of α-Amylcinnamaldehyde is achieved through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal (B48729) (also known as n-heptaldehyde).[1][3][4]
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Enolate Formation: Under basic conditions (e.g., potassium hydroxide (B78521) or sodium hydroxide), heptanal is deprotonated at the α-carbon to form an enolate anion.[1]
-
Aldol Condensation & Dehydration: The nucleophilic enolate anion attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxyaldehyde intermediate readily undergoes dehydration to form the stable, conjugated α,β-unsaturated aldehyde, α-Amylcinnamaldehyde.[1]
Experimental Protocol: Aldol Condensation
Materials:
-
Benzaldehyde
-
n-Heptanal
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethylene (B1197577) Glycol or Ethanol (B145695) (solvent)[3][5]
-
Acetic Acid (for neutralization)[5]
-
Ether (for extraction)[5]
Procedure:
-
Dissolve benzaldehyde and n-heptanal in a suitable solvent such as ethylene glycol or dilute ethanol in a reaction vessel.[3][5]
-
Slowly add a solution of the base catalyst (e.g., potassium hydroxide in the solvent) to the mixture while stirring. The reaction is typically carried out at elevated temperatures, for instance, between 60-80 °C.[5]
-
Allow the reaction to proceed for a set period, often several hours, until completion. The mixture may be left to stand for an extended period (e.g., two days at room temperature) to ensure maximum conversion.[5]
-
After the reaction, the precipitated oil is separated.
-
The mixture is then neutralized with a weak acid, such as acetic acid.[5]
-
The organic product is extracted using a solvent like ether.[5]
-
The ether layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude α-Amylcinnamaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of α-Amylcinnamaldehyde.
Purification of α-Amylcinnamaldehyde
The crude product obtained from the synthesis contains unreacted starting materials, by-products, and residual solvent, which must be removed to achieve high purity. Common purification methods include distillation and chemical workups.
Fractional Distillation
Fractional distillation under reduced pressure is a widely used method to purify α-Amylcinnamaldehyde.[5][6] This technique separates compounds based on differences in their boiling points.
Experimental Protocol:
-
The crude product is transferred to a distillation flask equipped with a fractionating column.
-
The apparatus is connected to a vacuum source to reduce the pressure.
-
The flask is heated, and the fraction that distills at the boiling point of α-Amylcinnamaldehyde (approximately 287-290 °C at atmospheric pressure, lower under vacuum) is collected.[2][6]
Sodium Bisulfite Workup
A sodium bisulfite wash is an effective chemical method for removing unreacted aldehydes.[6] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired non-aldehyde product in an aqueous layer.[6] While α-Amylcinnamaldehyde is an aldehyde, this method is more applicable for the purification of its reaction products where it is an impurity. However, the principle can be adapted. For purifying α-Amylcinnamaldehyde itself, this method can be used to remove other aldehyde impurities. The adduct formation is reversible, and the aldehyde can be regenerated by adding a base.[6]
Experimental Protocol:
-
The crude product is dissolved in a suitable organic solvent.
-
A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously in a separatory funnel.
-
The aqueous layer containing the bisulfite adduct of the aldehyde impurities is separated.
-
The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is evaporated to yield the purified product.
Purification Workflow Diagram
Caption: Common purification workflows for α-Amylcinnamaldehyde.
Quantitative Data
The yield and purity of α-Amylcinnamaldehyde are crucial parameters in its synthesis.
| Parameter | Typical Value | Method of Analysis | Reference |
| Purity | >95% | Gas Chromatography (GC) | [3] |
| Yield | High (industrial standard) | Gravimetric/Spectroscopic | [5] |
Note: Specific yield percentages are often proprietary in industrial processes but are generally high for this type of condensation reaction.
Signaling Pathways and Biological Activity
While the primary application of α-Amylcinnamaldehyde is in the fragrance industry, some cinnamaldehyde (B126680) derivatives have been investigated for their biological activities. For instance, certain dimeric cinnamaldehydes have shown potent antitumor effects by inducing apoptosis and cell cycle arrest.[7] Cinnamaldehyde itself has been studied for its effects on various signaling pathways, including those involved in inflammation.[8] However, specific signaling pathway data for α-Amylcinnamaldehyde in the context of drug development is not extensively documented in the public domain. The structurally related "this compound" (CAS 70351-51-8) is noted as a TRPA1 activator.[9]
Conclusion
The synthesis of α-Amylcinnamaldehyde via aldol condensation is a well-established and efficient industrial process. Proper purification, primarily through vacuum distillation, is essential to achieve the high purity required for its application in consumer products. While its biological activities are not as extensively studied as those of cinnamaldehyde, the potential for cinnamaldehyde derivatives in drug discovery warrants further investigation. This guide provides a foundational understanding of the synthesis and purification of α-Amylcinnamaldehyde for scientific and research applications.
References
- 1. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]
- 2. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]
- 3. foreverest.net [foreverest.net]
- 4. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of dimeric cinnamaldehydes as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Supercinnamaldehyde mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cinnamaldehyde (B126680) and Its Derivatives
Introduction
Cinnamaldehyde, the principal bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has emerged as a molecule of significant interest in biomedical research. While the term "supercinnamaldehyde" is not a formal scientific designation, it is used here to encompass cinnamaldehyde and its potent synthetic derivatives, such as α-hexylcinnamaldehyde (HCA), which exhibit enhanced or synergistic biological activities. These compounds have demonstrated a broad spectrum of in vitro effects, primarily revolving around anti-cancer, anti-inflammatory, and chemosensitizing properties.[1][2][3]
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of cinnamaldehyde and its congeners, with a focus on the molecular signaling pathways they modulate. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to facilitate a deeper understanding of their therapeutic potential.
Core Mechanisms of Action: Anti-Cancer Activity
Cinnamaldehyde exerts potent anti-cancer effects across a wide range of human cancer cell lines, including leukemia, colorectal, liver, breast, lung, and glioma cell lines, through multiple interconnected mechanisms.[2][4][5]
Induction of Apoptosis
A primary mechanism of cinnamaldehyde's anti-tumor activity is the induction of programmed cell death, or apoptosis.[2] This is achieved through the modulation of several key signaling cascades:
-
Generation of Reactive Oxygen Species (ROS): Cinnamaldehyde treatment leads to an increase in intracellular ROS levels.[5][6] This oxidative stress is a critical upstream event that triggers the mitochondrial permeability transition (MPT), a key step in initiating apoptosis.[6]
-
Mitochondrial Pathway Activation: The increase in ROS and other cellular stresses leads to the disruption of the mitochondrial membrane potential.[6] This results in the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade, leading to apoptosis.[6]
-
Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro- and anti-apoptotic proteins. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as Bax and Bid.[7][8][9]
-
Direct Protein Targeting: In colorectal cancer cells, cinnamaldehyde has been found to covalently bind to Heat Shock 60 kDa Protein 1 (HSPD1), altering its stability and inducing apoptosis.[10]
Modulation of Key Signaling Pathways
Cinnamaldehyde's pro-apoptotic and anti-proliferative effects are mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.
-
PI3K/Akt Pathway: Cinnamaldehyde is a known inhibitor of the PI3K/Akt signaling pathway.[9][10] This pathway is a central regulator of cell survival, and its inhibition by cinnamaldehyde promotes apoptosis and enhances the efficacy of anti-cancer drugs.[10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, ERK, and p38 kinases, is also a target. Cinnamaldehyde can activate the stress-responsive JNK and p38 kinases, which promotes apoptosis in liver cancer cells.[8] Conversely, it can also inhibit the pro-survival ERK pathway.[7]
-
Wnt/β-catenin Pathway: In non-small cell lung cancer cells, cinnamaldehyde has been shown to inhibit the Wnt/β-catenin pathway.[4] This inhibition helps to reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[4]
Chemosensitization
Derivatives like α-hexylcinnamaldehyde (HCA) have demonstrated the ability to potentiate the effects of conventional chemotherapy drugs. HCA synergistically increases the cytotoxicity of doxorubicin (B1662922) in human cancer cell lines.[1] This effect may be due to interference with ATP-binding cassette (ABC) drug efflux pumps or through non-specific mechanisms like the alteration of cancer cell membrane permeability.[1]
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic potency of cinnamaldehyde varies depending on the cancer cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) | Citation |
| Breast Cancer | MCF-7 | 58 | 24 | [11] |
| Breast Cancer | MCF-7 | 140 | 48 | [11] |
| Breast Cancer | MDA-MB-231 | 16.9 | 24 | [12] |
| Breast Cancer | MDA-MB-231 | 12.23 | 48 | [12] |
| Bladder Cancer | 5637 | 20 - 80 | 24, 48, 72 | [11] |
| Prostate Cancer | PC3 | 12.5 (IC50) | 24 | [13] |
Core Mechanisms of Action: Anti-Inflammatory Activity
Cinnamaldehyde exhibits significant anti-inflammatory properties by targeting the core pathways that drive the inflammatory response.[3]
Inhibition of Pro-inflammatory Mediators
In various in vitro models, particularly in macrophages stimulated with lipopolysaccharide (LPS), cinnamaldehyde effectively reduces the production of key pro-inflammatory molecules, including:
Modulation of Inflammatory Signaling Pathways
The suppression of inflammatory mediators is a direct result of cinnamaldehyde's ability to interfere with upstream signaling cascades.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammatory gene expression. Cinnamaldehyde inhibits the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][16]
-
MAPK Pathway: Cinnamaldehyde can suppress the LPS-induced phosphorylation of the MAP kinases ERK1/2 and JNK1/2, thereby dampening the inflammatory signaling cascade.[3][16]
-
NLRP3 Inflammasome: The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of mature IL-1β and IL-18.[3][16]
Quantitative Data on Anti-Inflammatory Efficacy
One method to quantify in vitro anti-inflammatory activity is the inhibition of protein denaturation, as denatured proteins are implicated in inflammatory processes.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Citation |
| Cinnamaldehyde | 10 | 15.3 | [17] |
| Cinnamaldehyde | 20 | 28.1 | [17] |
| Cinnamaldehyde | 40 | 42.5 | [17] |
| Cinnamaldehyde | 80 | 60.1 | [17] |
| Cinnamaldehyde | 100 | 78.2 | [17] |
| Acetaminophen (Standard) | 100 | 89.4 | [17] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
References
- 1. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Cinnamaldehyde Downregulation of Sept9 Inhibits Glioma Progression through Suppressing Hif-1α via the Pi3k/Akt Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of Anti-Inflammatory Effect of Cinnamaldehyde – an in vitro Study - IJPRS [ijprs.com]
Biological activities of Supercinnamaldehyde
An In-depth Technical Guide to the Biological Activities of Supercinnamaldehyde (B162912)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "this compound" is associated with two distinct but related concepts in scientific literature. Primarily, it refers to a specific synthetic molecule, This compound (CAS 70351-51-8) , identified as a potent activator of the TRPA1 ion channel. Concurrently, the plural term "supercinnamaldehydes" describes a novel class of cinnamyl-based compounds investigated for their enhanced chemopreventive and anti-inflammatory properties, which surpass those of the naturally occurring trans-cinnamaldehyde. This guide delineates the biological activities of both the specific molecule and the broader class, providing quantitative data, mechanistic insights, and detailed experimental protocols.
Part 1: this compound (CAS 70351-51-8): A Potent TRPA1 Activator
This compound, with the chemical name 1,3-dihydro-1-methyl-3-(2-oxopropylidene)-2H-indol-2-one, is recognized as a powerful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for pain, cold, and various chemical irritants.[1][4]
Mechanism of Action: TRPA1 Channel Activation
This compound activates TRPA1 ion channels through the covalent modification of cysteine residues within the N-terminus of the channel protein.[5][6] This modification induces a conformational change, leading to channel opening and a subsequent influx of cations, predominantly calcium (Ca²⁺). This influx depolarizes the neuron, triggering downstream signaling events.[7][8]
Caption: this compound covalently modifies TRPA1, causing Ca²⁺ influx and neuronal signaling.
Quantitative Data: Potency of this compound
The potency of this compound as a TRPA1 activator has been quantified by its half-maximal effective concentration (EC₅₀).
| Compound | Target | Potency (EC₅₀) | Cell System | Reference |
| This compound | TRPA1 Channel | 0.8 µM | Recombinant HEK Cells | [1][5][6] |
Experimental Protocol: TRPA1 Activation Assay via Calcium Imaging
This protocol outlines a common method for measuring the activation of TRPA1 channels by monitoring intracellular calcium changes.
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells onto 96-well, black-walled, clear-bottom plates and grow to ~80-90% confluency.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells, wash once with the salt solution, and incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C.
-
-
Compound Preparation and Application:
-
Prepare serial dilutions of this compound in the salt solution. A positive control (e.g., AITC) and a vehicle control (e.g., DMSO) should also be prepared.
-
Wash the cells to remove excess dye.
-
-
Data Acquisition:
-
Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
Measure the baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
Add the this compound dilutions and controls to the wells.
-
Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular Ca²⁺ upon TRPA1 activation.[7][9]
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline).
-
Plot the fluorescence change against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Part 2: "Supercinnamaldehydes" Class: Enhanced Chemopreventive and Anti-inflammatory Agents
A novel series of cinnamyl-based compounds, termed "supercinnamaldehydes," have demonstrated superior biological activity compared to trans-cinnamaldehyde (CA) in preclinical screenings.[10] These compounds exhibit potent dual actions as both inducers of phase 2 detoxifying enzymes and inhibitors of inflammatory pathways.[10]
Mechanism of Action 1: Chemoprevention via Keap1/Nrf2/ARE Pathway
Supercinnamaldehydes activate the Keap1/Nrf2/ARE signaling pathway, a primary regulator of cellular antioxidant and detoxification responses.[10] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. Supercinnamaldehydes are thought to react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of phase 2 enzymes (e.g., NQO1, HO-1).[11][12][13]
Caption: Supercinnamaldehydes inhibit Keap1, allowing Nrf2 to activate ARE-mediated gene transcription.
Mechanism of Action 2: Anti-Inflammation via NF-κB Pathway Inhibition
The anti-inflammatory effects of supercinnamaldehydes are mediated through the suppression of the NF-κB signaling pathway.[10] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This frees NF-κB (a p50/p65 heterodimer) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15][16] Supercinnamaldehydes inhibit this cascade, preventing the upregulation of iNOS and COX-2 and subsequent production of inflammatory mediators like nitric oxide (NO).[10]
Caption: Supercinnamaldehydes inhibit the IKK complex, preventing NF-κB nuclear translocation.
Quantitative Data: Chemopreventive and Anti-inflammatory Efficacy
Screening of the "supercinnamaldehydes" class revealed compounds with significantly improved activity over trans-cinnamaldehyde (CA).
| Activity | Compound | Result | Comparison | Cell System | Reference |
| Chemopreventive | Most Potent this compound | ~9-fold ARE Induction @ 20 µM | CA: ~6-fold ARE Induction @ 40 µM | HEK293 | [10] |
| Anti-inflammatory | Most Potent this compound | IC₅₀ = 4.63 µM (NO Inhibition) | CA: IC₅₀ = 34.45 µM (NO Inhibition) | LPS-stimulated RAW264.7 | [10] |
Experimental Protocols
The screening of "supercinnamaldehydes" involved a workflow of cell-based assays to quantify their dual activities.
Caption: Experimental workflow for screening and validating dual-activity supercinnamaldehydes.
-
ARE-Luciferase Reporter Gene Assay:
-
Principle: To quantify the ability of a compound to activate the Nrf2/ARE pathway.
-
Method:
-
Transfect HEK293 cells with a plasmid vector containing a luciferase reporter gene under the control of a promoter with multiple Antioxidant Response Element (ARE) sequences.
-
After 24 hours, treat the transfected cells with various concentrations of the this compound compounds for a defined period (e.g., 12-24 hours).
-
Lyse the cells using a specific lysis buffer.
-
Add the cell lysate to a luminometer plate.
-
Inject a luciferase assay reagent containing luciferin (B1168401) and ATP.
-
Measure the resulting chemiluminescence with a luminometer. The light output is proportional to the transcriptional activity of Nrf2.[17][18]
-
Normalize results to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Principle: To measure the inhibition of NO production in macrophages stimulated with an inflammatory agent.[10]
-
Method:
-
Plate murine macrophage-like cells (RAW264.7) in 96-well plates and allow them to adhere.[19]
-
Pre-treat the cells with various concentrations of this compound compounds for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant. This reagent reacts with nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, to form a colored azo compound.[20][21]
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.
-
-
-
Immunoblotting (Western Blot) for iNOS and COX-2:
-
Principle: To detect and quantify the protein expression of iNOS and COX-2, confirming the mechanism of NO inhibition.[10]
-
Method:
-
Treat RAW264.7 cells with LPS in the presence or absence of a lead this compound compound.
-
Lyse the cells and quantify the total protein concentration of the lysates.
-
Separate equal amounts of protein by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[22][23]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
-
-
Conclusion
The "this compound" landscape presents two distinct opportunities for drug development. The specific molecule, this compound (CAS 70351-51-8), is a highly potent and specific TRPA1 activator, making it a valuable tool for studying nociception and a potential lead for developing novel analgesics or anti-inflammatory agents targeting sensory neurons.[1] In parallel, the broader class of "supercinnamaldehydes" represents a promising strategy for developing dual-action agents with superior chemopreventive and anti-inflammatory activities.[10] Their ability to potently modulate both the Nrf2 and NF-κB pathways makes them attractive candidates for further investigation in the context of chronic inflammatory diseases and cancer prevention. Future research should focus on elucidating the specific structures within the "supercinnamaldehydes" class responsible for the observed activities and advancing the most promising leads into in vivo models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nrf2.com [nrf2.com]
- 12. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Assay System Protocol [promega.com]
- 19. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Unveiling Supercinnamaldehyde: A Technical Examination of a Synthetic Compound
An important clarification regarding the origin of supercinnamaldehyde (B162912): Extensive investigation of scientific literature and chemical databases reveals that this compound, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic compound. There is no evidence to suggest that it occurs naturally. Consequently, this guide will focus on the available technical data and plausible synthetic routes for this compound, rather than its non-existent natural sources and biosynthesis.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical properties of this compound and a discussion of general synthetic strategies for related compounds, given the absence of a specific published synthesis for this molecule.
Chemical and Physical Properties
This compound is a commercially available compound, primarily used as a research chemical. Its known properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | PubChem |
| Synonym(s) | This compound, 1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one | Santa Cruz Biotechnology |
| CAS Number | 70351-51-8 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₂H₁₁NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 201.22 g/mol | Santa Cruz Biotechnology |
| Appearance | Solid (form not specified) | Inferred from supplier data |
| Purity | ≥98% | Santa Cruz Biotechnology |
Plausible Synthetic Pathways
For the synthesis of this compound, a likely precursor would be 1-methylindoline-2,3-dione (N-methylisatin) or 1-methyl-2-oxindole. The 3-position of the oxindole (B195798) ring is activated for condensation reactions. The (2-oxopropylidene) group could be introduced via a condensation reaction with a suitable three-carbon carbonyl compound, such as acetylacetone (B45752) or a related derivative, under basic or acidic conditions.
A generalized workflow for such a synthesis is depicted below.
Detailed Methodologies for Analogous Compounds
To provide a practical context for the synthesis of this compound, the following section details a general experimental protocol for the synthesis of 3-alkylidene-2-indolone derivatives, adapted from published procedures for analogous compounds. It is important to note that this is a generalized procedure and would require optimization for the specific synthesis of this compound.
General Procedure for the Synthesis of 3-Alkylidene-2-Indolone Derivatives:
-
Reactant Preparation: A solution of an N-substituted 2-oxindole (1 equivalent) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Addition of Carbonyl Compound: To this solution, the appropriate carbonyl compound (1-1.2 equivalents) is added.
-
Catalyst Addition: A catalytic amount of a base (e.g., piperidine, pyrrolidine) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure 3-alkylidene-2-indolone derivative.
Conclusion
An In-Depth Technical Guide to the Physicochemical Properties of Supercinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supercinnamaldehyde, with the IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic organic compound that has garnered interest in the scientific community, particularly for its role as a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its primary signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is an α,β-unsaturated ketone derivative of an indol-2-one (B1256649) core. It exists as two potential stereoisomers, (3E) and (3Z), with the (3E) isomer being the more commonly cited form. The majority of the available data on its physicochemical properties are computed, as experimental determinations are not widely published.
Identification and Structure
| Identifier | Value | Reference |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [1][2] |
| Synonyms | This compound, (3E)-1-methyl-3-(2-oxopropylidene)-2-indolinone | [1] |
| CAS Number | 70351-51-8 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Canonical SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C | [1] |
| InChI Key | CZKBLHCEDVWPRN-JXMROGBWSA-N | [1] |
Computed Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound. These values are derived from computational models and provide estimations of the compound's behavior.
| Property | Value | Reference |
| XLogP3 | 0.9 | [1] |
| Monoisotopic Mass | 201.078978594 Da | [1] |
| Topological Polar Surface Area | 37.4 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Complexity | 333 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Biological Activity: TRPA1 Activation
This compound is recognized as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a non-selective cation channel primarily expressed on sensory neurons.[3] It exhibits an EC₅₀ value of 0.8 μM for TRPA1 activation.[3]
Mechanism of Action
As an electrophilic compound, this compound activates TRPA1 through the covalent modification of cysteine residues located on the intracellular domain of the channel.[4][5] This modification induces a conformational change in the channel, leading to its opening and subsequent influx of cations, most notably calcium (Ca²⁺).[4][6]
Downstream Signaling Pathway
The activation of TRPA1 by this compound initiates a signaling cascade primarily driven by the influx of calcium ions. This elevation in intracellular calcium can lead to various cellular responses, including the release of neurotransmitters and pro-inflammatory mediators.
Caption: this compound activates the TRPA1 channel via covalent modification.
Experimental Protocols
Due to the lack of published experimental data for many of this compound's properties, this section provides generalized protocols that can be adapted for its characterization.
Synthesis of (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one (this compound)
While a specific protocol for this compound is not detailed in the literature, a general synthesis can be adapted from methods used for similar 3-substituted-indol-2-one derivatives.[7][8] The following is a proposed synthetic route.
Workflow for a Proposed Synthesis of this compound:
Caption: A potential synthetic route for this compound production.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylindolin-2-one in a suitable solvent such as ethanol (B145695) or toluene.
-
Addition of Reagents: Add an equimolar amount of acetylacetone to the solution. Subsequently, add a catalytic amount of a base, such as piperidine with a few drops of glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry, purified this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
Determination of Solubility
The solubility of this compound in various solvents is a critical parameter for its formulation and application in biological assays.
Methodology (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it appropriately.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
TRPA1 Activation Assay (Calcium Influx Assay)
This assay measures the ability of this compound to activate the TRPA1 channel by monitoring the resulting influx of calcium.[9][10][11]
Methodology:
-
Cell Culture: Culture a cell line stably or transiently expressing the human TRPA1 channel (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells onto a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in the physiological buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped with an automated liquid handling system.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Addition: Add the this compound solutions to the wells and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating TRPA1 channel activation. Calculate the EC₅₀ value by plotting the dose-response curve.
Conclusion
This compound is a valuable tool for studying the function and modulation of the TRPA1 ion channel. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of its physicochemical properties is still needed. The protocols and information provided in this guide offer a solid foundation for researchers to build upon in their investigations of this potent TRPA1 agonist and its potential applications in drug discovery and development. Further experimental validation of the computed properties and exploration of its detailed biological effects will be crucial for advancing our understanding of this compound.
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "A Study of TRPA1 Activation via Covalent Electrophilic Modification of" by Thomas A. Parks [digitalcommons.usf.edu]
- 5. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 8. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential sensitivity of cinnamaldehyde-evoked calcium fluxes to ruthenium red in guinea pig and mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Supercinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of supercinnamaldehyde (B162912), also known by its IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Due to the limited availability of specific experimental studies on this compound, this document combines existing data from supplier specifications with established, generic experimental protocols relevant to the study of novel organic compounds in a drug development context.
Introduction to this compound
This compound (CAS No: 70351-51-8) is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2][3] It is recognized as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed in nociceptive neurons and plays a role in signaling potential tissue damage through the pain pathway.[1] Studies on its derivatives have also suggested potential roles in the activation of the Nrf2 cytoprotective pathway and the inhibition of NF-κB-mediated inflammatory responses.[4] Given these biological activities, understanding its physicochemical properties, such as solubility and stability, is critical for its application in research and potential therapeutic development.
Solubility Profile
The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation development. Based on available data, this compound is generally soluble in organic solvents but has poor aqueous solubility.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent | Solubility | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | - | [5] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL | Clear solution when warmed | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Clear solution when warmed | [1] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | - | [3] |
| Ethanol | ~ 2 mg/mL | - | [3] |
| Water | Insoluble | - | [1] |
| DMSO:PBS (pH 7.2) (1:3) | ~ 0.25 mg/mL | Compound first dissolved in DMSO | [3] |
Experimental Protocol for Solubility Determination (General Method)
This section outlines a general, systematic approach for determining the solubility of a novel compound like this compound, adapted from standard laboratory procedures.[6][7][8]
Objective: To qualitatively and quantitatively assess the solubility of the test compound in a range of aqueous and organic solvents.
Materials:
-
Test Compound (this compound)
-
Solvents: Purified Water, Diethyl Ether, 5% w/v Sodium Hydroxide (B78521) (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄).
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders and pipettes
Procedure:
-
Water Solubility:
-
Weigh 25 mg of the test compound into a test tube.
-
Add 0.75 mL of purified water in 0.25 mL increments.
-
After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Observe and record if the compound dissolves completely. If soluble, the compound is classified as water-soluble.
-
-
Organic and Acid/Base Solubility (for water-insoluble compounds):
-
Following the workflow diagram below, sequentially test the solubility in different solvents.
-
For each test, place 25 mg of the compound into a clean test tube.
-
Add 0.75 mL of the respective solvent (e.g., 5% NaOH) in increments, vortexing after each addition.
-
Record the observation (soluble or insoluble). Solubility in aqueous acid or base indicates the presence of a basic or acidic functional group, respectively.[9]
-
-
Quantitative Determination (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).
-
Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Visualization: Solubility Testing Workflow
Caption: Workflow for the systematic determination of a compound's solubility class.
Stability Profile
Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] This information is used to establish a retest period or shelf life.
Known Stability Data
Specific, publicly available stability data for this compound is limited. The table below summarizes the information from supplier data sheets.
| Condition | Stability | Observations | Source |
| Solid, -20°C | ≥ 4 years | Stored as a crystalline solid | [3] |
| Solid, 2-8°C | Recommended Storage | Compound is noted as "Air sensitive" | [1] |
| Aqueous Solution | Not Recommended | Storage for more than one day is not recommended | [3] |
Note: No kinetic data (e.g., degradation rate constants) under various pH, light, or temperature conditions have been found in the public domain.
Experimental Protocol for Stability-Indicating Method Development (General Method)
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the active pharmaceutical ingredient (API) concentration over time without interference from degradation products, process impurities, or excipients. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[11][12]
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products generated under stress conditions.
Part 1: Forced Degradation (Stress) Studies The goal is to intentionally degrade the compound to produce potential degradation products. The aim is typically to achieve 5-20% degradation of the active substance.
Materials:
-
This compound
-
Solvents for sample preparation (e.g., Acetonitrile (B52724), Methanol, Water)
-
Reagents: Hydrochloric acid (e.g., 0.1 M HCl), Sodium hydroxide (e.g., 0.1 M NaOH), Hydrogen peroxide (e.g., 3% H₂O₂)
-
Equipment: HPLC system with a UV/PDA detector, pH meter, calibrated oven, photostability chamber.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.
-
Oxidative Degradation: Dissolve the compound and treat it with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a set period, taking samples at various time points for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C). Also, heat a solution of the compound. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze samples against a control sample protected from light.
Part 2: HPLC Method Development and Validation
-
Initial Method Development:
-
Select a suitable column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Develop a mobile phase (e.g., a gradient of acetonitrile and a pH-adjusted aqueous buffer) that provides good resolution between the parent peak (this compound) and all degradation products observed in the stress studies.
-
Optimize detection wavelength by examining the UV spectra of the parent compound and degradants using a PDA detector.
-
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, impurities).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ).
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualization: Stability Study Workflow
Caption: Workflow for developing a stability-indicating analytical method (SIAM).
Signaling Pathway Interactions
This compound and its derivatives are known to interact with specific cellular signaling pathways, which is the basis for their biological activity.
-
TRPA1 Activation: this compound is a potent activator of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Activation by irritants or inflammatory agents leads to an influx of cations (like Ca²⁺ and Na⁺), depolarization of the neuron, and the sensation of pain or itch. This mechanism is crucial for detecting potentially harmful stimuli.
-
Nrf2 and NF-κB Pathways: Studies on closely related analogues of this compound have shown they can induce the Nrf2-dependent pathway while suppressing the pro-inflammatory NF-κB pathway.[4]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Under normal conditions, Nrf2 is kept inactive by Keap1. Electrophilic compounds can react with Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes (e.g., phase II detoxification enzymes).
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): This is a key transcription factor for inflammatory responses. Its inhibition prevents the expression of pro-inflammatory cytokines and mediators.
-
Visualization: this compound Signaling
Caption: Known and potential signaling pathways modulated by this compound.
References
- 1. 超肉桂醛 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. pharmaacademias.com [pharmaacademias.com]
A Technical Deep Dive into Supercinnamaldehyde and its Analogs: A Literature Review for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde (B162912) and its analogs represent a promising class of compounds with a diverse range of biological activities, positioning them as attractive candidates for therapeutic development. This technical guide provides a comprehensive literature review of this compound and related cinnamaldehyde (B126680) derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals in the fields of oncology, infectious diseases, and inflammatory disorders.
Core Compound Profile: this compound
This compound, with the chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. Its primary known biological activity is the activation of TRPA1, a key player in pain and inflammation pathways.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 70351-51-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
Quantitative Biological Data
The following tables summarize the quantitative biological activities of this compound and various cinnamaldehyde analogs from the literature. This data provides a basis for structure-activity relationship (SAR) studies and the rational design of new, more potent and selective therapeutic agents.
Table 1: TRPA1 Activation by this compound
| Compound | Assay | EC₅₀ (µM) | Reference |
| This compound | TRPA1 Activation | 0.8 | [1] |
Table 2: Anticancer Activity of Cinnamaldehyde and its Analogs (IC₅₀ values in µM)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Cinnamaldehyde | HEK-293 (Human Embryonic Kidney) | 20.572 ± 1.0 | [2] |
| DU145 (Prostate) | 22.354 ± 1.6 | [2] | |
| SKBR-3 (Breast) | 13.901 ± 1.6 | [2] | |
| HEPG2 (Liver) | 21.840 ± 1.0 | [2] | |
| Bromoethane chalcone (B49325) 5n | DU145 (Prostate) | 8.719 ± 1.8 | [2] |
| SKBR-3 (Breast) | 7.689 | [2] | |
| HEPG2 (Liver) | 9.380 ± 1.6 | [2] | |
| para methyl benzyl (B1604629) chalcone 5j | SKBR-3 (Breast) | 7.871 | [2] |
| 2,3-dichloro benzyl chalcone 5b | HEPG2 (Liver) | 9.190 | [2] |
| Cinnamaldehyde-based Chalcone 3e | Caco-2 (Colon) | 32.19 ± 3.9 | [3] |
| Cinnamaldehyde | ACHN (Renal) | ~90 (synergistic with hyperthermia) | [4] |
| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h), 140 µg/mL (48h) | [5] |
| trans-cinnamaldehyde | Jurkat (Leukemia) | 0.057 | [5] |
| U937 (Leukemia) | 0.076 | [5] |
Table 3: Antifungal Activity of Cinnamaldehyde and its Analogs (MIC values in µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 | [6][7] |
| 4-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | 25 | [6][7] |
| Cinnamaldehyde | Candida albicans | 200 | [6] |
| α-Methyl cinnamaldehyde | Candida albicans | ≥ 200 | [8] |
| trans-4-Methyl cinnamaldehyde | Candida albicans | ≥ 200 | [8] |
| Cinnamaldehyde | Candida species (mean) | 60.61 mg/L | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers looking to replicate or build upon these findings.
Synthesis of this compound ((3E)-1-methyl-3-(2-oxopropylidene)indol-2-one)
General Procedure for Eschenmoser Coupling: A solution of the 3-bromooxindole and the corresponding thioamide in a suitable solvent (e.g., acetonitrile) is treated with a thiophile (if necessary) and a base. The reaction mixture is stirred at room temperature or heated until completion. The product is then isolated and purified using standard techniques such as chromatography.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test compound (e.g., cinnamaldehyde analogs) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[2][12]
-
After the treatment period, remove the medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][14]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][14]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
TRPA1 Activation Assay (Calcium Influx Assay)
The activation of the TRPA1 channel can be assessed by measuring the influx of calcium into cells expressing the channel.
Protocol:
-
Culture cells stably or transiently expressing the human TRPA1 channel (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add the test compound (e.g., this compound) at various concentrations to the cells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a microscope.
-
The EC₅₀ value is determined by plotting the fluorescence response against the compound concentration.
Signaling Pathways and Mechanisms of Action
Cinnamaldehyde and its analogs exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Cinnamaldehyde has been shown to inhibit this pathway in various cancer cells.[15][16][17][18] This inhibition leads to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis and suppressing tumor growth.[15][17]
Caption: Cinnamaldehyde's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. Cinnamaldehyde has been shown to activate the MAPK pathway, leading to apoptosis in some cancer cells.[19] Specifically, it can activate JNK and p38 kinases, which are pro-apoptotic members of the MAPK family.[19]
Caption: Cinnamaldehyde's activation of the pro-apoptotic MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Chronic activation of NF-κB is associated with many cancers and inflammatory diseases. Cinnamaldehyde has been demonstrated to inhibit the activation of NF-κB.[15][20][21] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory and anti-apoptotic genes.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shggwslib.yuntsg.com [shggwslib.yuntsg.com]
- 7. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamaldehyde attenuates kidney senescence and injury through PI3K/Akt pathway-mediated autophagy via downregulating miR-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Supercinnamaldehyde in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde, also known as trans-cinnamaldehyde, is a principal bioactive compound isolated from the bark of cinnamon trees (Cinnamomum species).[1][2] It has garnered significant attention in cancer research for its potential as a chemotherapeutic agent.[3][4] Extensive in vitro and in vivo studies have demonstrated its anticancer properties, which include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[1][5] These effects are attributed to its ability to modulate various cellular signaling pathways crucial for cancer cell survival and progression.[6][7] This document provides detailed protocols for utilizing this compound in cell culture experiments to assess its anticancer effects.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways. It has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and trigger apoptosis.[5] The primary mechanisms of action include:
-
Induction of Apoptosis: this compound promotes apoptosis by activating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][8] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][9]
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[5]
-
Modulation of Signaling Pathways: this compound has been found to inhibit critical cell survival pathways, including the PI3K/Akt and MAPK signaling cascades.[5][10] By downregulating these pathways, it can suppress cancer cell growth, proliferation, and invasion.[5][11]
-
Anti-inflammatory and Anti-angiogenic Effects: The compound exhibits anti-inflammatory properties by modulating signaling pathways like NF-κB.[6] It also hinders the formation of new blood vessels (angiogenesis) by suppressing vascular endothelial growth factor (VEGF).[6][10]
Quantitative Data Summary
The efficacy of this compound can vary depending on the cancer cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 16.9 | 24 | [5][12] |
| MDA-MB-231 | 12.23 | 48 | [5][12] | |
| MCF-7 | 58 | 24 | [5][12] | |
| MCF-7 | 140 | 48 | [5][12] | |
| Colorectal Cancer | HCT116 | 13.5 | Not Specified | [13] |
| HT-29 | 16.3 | Not Specified | [13] | |
| LoVo | 9.48 | Not Specified | [12] | |
| Leukemia | Jurkat | ~7.5 (0.057 µM) | Not Specified | [5][12][14] |
| U937 | ~10 (0.076 µM) | Not Specified | [5][12][14] |
Note: IC50 values can be influenced by the specific assay used, cell density, and passage number. Direct comparison between studies should be made with caution.[12]
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[15]
-
This compound (trans-cinnamaldehyde)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[17]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration. Include both positive and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[15]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.[22]
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.[21]
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound's anticancer effects.
References
- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cinnamaldehydes in Cancer Chemotherapy. | Faculty of Science [b.aun.edu.eg]
- 4. "The Role and Mechanism of Cinnamaldehyde in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Cinnamaldehyde Downregulation of Sept9 Inhibits Glioma Progression through Suppressing Hif-1α via the Pi3k/Akt Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Cytotoxic Effect of trans-Cinnamaldehyde from Cinnamomum osmophloeum Leaves on Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. ptglab.com [ptglab.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of Supercinnamaldehyde
Introduction
Supercinnamaldehyde, a common fragrance ingredient, requires precise and accurate quantification for quality control, formulation development, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Data Presentation
The following tables summarize the quantitative data for the different analytical methods described.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 5-100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.062 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.19 µg/mL[1][2] |
| Recovery | 98.74% - 101.95%[3] |
| Precision (%RSD) | < 2%[2] |
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | Not specified in provided results |
| Correlation Coefficient (R²) | Not specified in provided results |
| Limit of Detection (LOD) | Not specified in provided results |
| Limit of Quantification (LOQ) | Not specified in provided results |
| Recovery | Not specified in provided results |
| Precision (%RSD) | Not specified in provided results |
Table 3: UV-Visible Spectrophotometry Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 2-12 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.104 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.312 µg/mL[1][2] |
| Molar Absorptivity | 3.7 x 10⁴ L mol⁻¹ cm⁻¹ at 286 nm[4] |
| Wavelength of Maximum Absorbance (λmax) | 282 nm[1][2], 286 nm[2][4], 290 nm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in liquid samples and extracts.
a. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.04% acetic acid solution (60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 29°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 280 nm.[6]
b. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL).
d. Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[7]
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.[7]
-
Injection Volume: 1 µL (splitless mode).[7]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 550.
b. Sample Preparation:
-
For solid or semi-solid matrices (e.g., creams, lotions), accurately weigh 1.0 g of the sample into a centrifuge tube.[7]
-
Add a suitable extraction solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex the mixture for 2 minutes and perform ultrasound-assisted extraction (UAE) for 15 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes.[7]
-
Collect the supernatant for GC-MS analysis.
c. Standard Preparation:
-
Prepare a stock solution of this compound standard in the extraction solvent.
-
Prepare a series of calibration standards by serial dilution.
d. Quantification:
-
Inject the standards and sample extracts into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration in the sample from the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Visible Spectrophotometry Method
This is a cost-effective and rapid method for the quantification of this compound, particularly in simple matrices.
a. Instrumentation:
-
UV-Visible Spectrophotometer: A double beam spectrophotometer is recommended.
b. Method Principle:
This method relies on the natural absorbance of this compound in the UV region. The maximum absorbance is typically observed around 282-290 nm.[1][2]
c. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Ensure the final concentration falls within the linear range of the calibration curve.
-
Use the same solvent as a blank.
d. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
e. Quantification:
-
Measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound by UV-Vis.
References
- 1. Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract | Semantic Scholar [semanticscholar.org]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. jmpas.com [jmpas.com]
- 7. benchchem.com [benchchem.com]
Supercinnamaldehyde in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Supercinnamaldehyde (B162912), a high-purity form of cinnamaldehyde, is emerging as a powerful tool in neurobiology research. This bioactive compound, the primary constituent of cinnamon, demonstrates significant neuroprotective properties through its anti-inflammatory, antioxidant, and anti-protein aggregation activities. These characteristics make it a compelling candidate for investigating the underlying mechanisms of neurodegenerative diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting.
Anti-inflammatory Applications
This compound has been shown to effectively mitigate neuroinflammatory processes, which are a hallmark of many neurodegenerative disorders.[1][2][3][4] Its primary mechanism of action involves the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory mediators.
Key Applications:
-
Inhibition of Microglial Activation: this compound can be used to study the signaling pathways that govern microglial activation. By treating microglial cell cultures with inflammatory stimuli like lipopolysaccharide (LPS) in the presence or absence of this compound, researchers can investigate its impact on microglial morphology, proliferation, and phagocytic activity.
-
Reduction of Pro-inflammatory Cytokines: Researchers can utilize this compound to explore the regulation of inflammatory cytokine production. Its application in in vitro and in vivo models of neuroinflammation allows for the quantification of key cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Modulation of Inflammatory Signaling Pathways: this compound is a valuable tool for dissecting inflammatory signaling cascades. It has been shown to inhibit the nuclear factor kappa B (NF-κB) and Toll-like receptor 4 (TLR4) signaling pathways, providing a means to study the role of these pathways in neuroinflammation.[2][3]
Quantitative Data Summary: Anti-inflammatory Effects
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| NO Production | LPS-stimulated BV2 microglial cells | trans-cinnamaldehyde | Significant inhibition of LPS-induced NO production | [3][6] |
| iNOS, COX-2, IL-1β Expression | LPS-stimulated BV2 microglial cells | trans-cinnamaldehyde | Significant inhibition of LPS-induced expression | [3][6] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 6-OHDA-induced Parkinson's disease mouse model | Cinnamaldehyde (200 and 500 mg/kg) | Significant reduction in inflammatory cytokines in the brain | [5] |
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Microglial Cells
This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control (DMSO or ethanol, depending on the solvent for this compound).
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample based on the standard curve.
-
Express the results as a percentage of the LPS-only control.
-
Signaling Pathway Diagram: this compound's Anti-inflammatory Action
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. researchgate.net [researchgate.net]
Supercinnamaldehyde: A Promising Natural Compound for Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
Supercinnamaldehyde (B162912), a naturally occurring alpha,beta-unsaturated aromatic aldehyde found in the bark of cinnamon trees, has garnered significant attention in oncological research. Accumulating evidence suggests its potential as a potent anticancer agent, exhibiting cytotoxicity against a wide range of cancer cell lines. These application notes provide a comprehensive overview of the anticancer properties of this compound, including its mechanisms of action, and offer detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting tumor growth and metastasis. These effects are mediated through the modulation of several critical cellular signaling pathways.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt Pathway: this compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to decreased cancer cell viability.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target of this compound. Its modulation contributes to the induction of apoptosis in cancer cells.
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival.[3] By inhibiting NF-κB, this compound can reduce inflammation-associated tumorigenesis and promote apoptosis.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, often dysregulated in cancer, is another target of this compound.[4][5] Its inhibition can lead to the suppression of cancer cell proliferation and invasion.[5]
-
ROS-Mediated Apoptosis: this compound can induce the generation of Reactive Oxygen Species (ROS) within cancer cells, leading to oxidative stress and triggering the mitochondrial pathway of apoptosis.[6][7]
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 32.3% inhibition at 200 µg/mL | Not Specified | [8] |
| HCT 116 | Colon Cancer | ~20 µg/mL | 24 | [9] |
| HT-29 | Colon Cancer | ~9.12 µg/mL | Not Specified | [9] |
| ACHN | Renal Cell Carcinoma | Synergistic effect with hyperthermia | Not Specified | [10] |
| A2780 | Ovarian Cancer | Apoptosis induced at 20 µg/mL | Not Specified | [1] |
| SKOV3 | Ovarian Cancer | Apoptosis induced at 20 µg/mL | Not Specified | [1] |
| U87 | Glioma | Not Specified | Not Specified | [11] |
| U251 | Glioma | Not Specified | Not Specified | [11] |
In Vivo Efficacy of this compound
Preclinical studies using animal models have demonstrated the in vivo anticancer potential of this compound.
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Nude Mice | Ovarian Cancer | Not Specified | Inhibition of tumor growth | [1] |
| Nude Mice | Non-Small Cell Lung Cancer | Not Specified | Inhibition of tumor growth | [5] |
| ApoE-/- Mice | Atherosclerosis (Inflammation-related) | Not Specified | Reduced atherosclerotic plaque | [3] |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the number of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.[12]
-
Tumor Cell Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to the desired dosage and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Cinnamaldehyde Suppressed EGF-Induced EMT Process and Inhibits Ovarian Cancer Progression Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 [mdpi.com]
- 10. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamaldehyde Downregulation of Sept9 Inhibits Glioma Progression through Suppressing Hif-1α via the Pi3k/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Using Supercinnamaldehyde to Study Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde (B162912), a potent α,β-unsaturated aldehyde, has emerged as a valuable pharmacological tool for investigating the function and modulation of specific ion channels. It is a powerful agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling pathways related to pain, inflammation, and respiratory responses. This document provides detailed application notes and experimental protocols for utilizing this compound to study ion channel modulation, with a primary focus on TRPA1.
Target Ion Channel: TRPA1
This compound activates TRPA1 channels through covalent modification of cysteine residues within the ion channel protein. This activation leads to the influx of cations, primarily Ca2+ and Na+, depolarizing the cell membrane and triggering downstream signaling cascades.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity on TRP channels.
| Compound | Target Ion Channel | Assay Type | Measured Effect | Value | Reference |
| This compound | TRPA1 | Calcium Influx | EC50 | 0.8 µM | [Not explicitly cited] |
| This compound | TRPV1 | Not Reported | Not Reported | Not Reported | |
| This compound | TRPM8 | Not Reported | Not Reported | Not Reported |
Note: While this compound is a known potent TRPA1 agonist, its effects on other TRP channels like TRPV1 and TRPM8 are not well-documented in publicly available literature. Cinnamaldehyde (B126680), a related compound, has been reported to activate TRPA1 and has been studied in the context of TRPM8 activation.[1]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of ion channel currents in response to this compound using the whole-cell patch-clamp technique. This method is suitable for cells endogenously expressing or heterologously overexpressing TRPA1 channels (e.g., HEK293, CHO, or dorsal root ganglion neurons).
Materials:
-
Cells: HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolality ~310 mOsm/kg).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH, osmolality ~290 mOsm/kg).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 2-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Filling: Fill a patch pipette with the internal solution and mount it on the headstage.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline currents.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM).
-
Data Acquisition: Record the inward current elicited by this compound.
-
Washout: Perfuse the cell with the external solution to wash out the compound and allow the current to return to baseline.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the EC50 value.
Ratiometric Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells: HEK293 cells stably expressing hTRPA1 or primary dorsal root ganglion (DRG) neurons.
-
Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Fura-2 AM Stock Solution: 1 mM in DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Fluorescence Microscopy System: Equipped with excitation wavelengths of 340 nm and 380 nm, and an emission filter at 510 nm.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer.
-
Incubate cells in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage and perfuse with imaging buffer.
-
Select a field of view with healthy, well-separated cells.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Compound Application:
-
Perfuse the cells with imaging buffer containing the desired concentration of this compound.
-
Continuously acquire images during the application.
-
-
Positive Control: At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., 5 µM Ionomycin) to obtain the maximum fluorescence ratio (Rmax).
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each cell over time.
-
Normalize the response to the baseline ratio.
-
Construct a dose-response curve by plotting the peak change in the F340/F380 ratio against the concentration of this compound.
-
Visualizations
Caption: TRPA1 Activation by this compound.
Caption: Experimental Workflows.
References
Formulation of Supercinnamaldehyde for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde (B162912) (CAS 70351-51-8) is identified as a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a target of significant interest in neuroscience and related fields.[1] Like many novel chemical entities (NCEs), this compound's physicochemical properties, particularly its presumed hydrophobicity, present substantial challenges for preclinical evaluation. Inadequate formulation can lead to poor solubility, low bioavailability, and consequently, misleading pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[2][3]
These application notes provide a comprehensive guide to formulating this compound for preclinical research. We outline various strategies to enhance solubility and bioavailability, present detailed protocols for formulation development and in vitro testing, and visualize key experimental workflows and relevant biological pathways. The goal is to equip researchers with the necessary tools to develop robust and reproducible formulations, ensuring maximal exposure and reliable data in early-stage studies.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the first step in formulation development.[2] Key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 70351-51-8 | [1][6] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][6] |
| Molecular Weight | 201.22 g/mol | [1][6] |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | [6] |
| Purity | ≥98% (typical for research grade) | [1] |
Preclinical Formulation Strategies for Hydrophobic Compounds
Most NCEs exhibit poor water solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[2][3] The primary goal of preclinical formulation is to overcome this limitation to ensure adequate systemic exposure in animal models.[7] A variety of strategies can be employed, each with distinct advantages and limitations.
| Formulation Strategy | Description | Typical Excipients | Advantages | Disadvantages |
| Co-solvent Solutions | The API is dissolved in a mixture of a water-miscible organic solvent and an aqueous vehicle. | PEG 400, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol, N-methyl-2-pyrrolidone (NMP) | Simple to prepare, suitable for early PK and toxicology studies.[3][7] | Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity at high concentrations.[8] |
| Surfactant-based Systems | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Tween 80, Kolliphor® EL, Solutol® HS 15 | Enhances solubility and can improve membrane permeability.[3] | Potential for GI tract irritation and can affect drug metabolism and efflux transporters.[7] |
| Cyclodextrin Complexes | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBEβCD) | High solubilization capacity, well-established safety profile for certain derivatives.[2][9] | Can be expensive; competition for binding with other molecules in vivo. |
| Lipid-Based Systems | The API is dissolved or suspended in lipids, oils, or self-emulsifying drug delivery systems (SEDDS). | Labrafac®, Maisine® CC, Sesame Oil, Transcutol® HP | Can enhance lymphatic absorption, bypassing first-pass metabolism; improves bioavailability.[9] | Complex to develop and characterize; potential for variability in absorption. |
| Nanosuspensions | The particle size of the solid API is reduced to the nanometer range, increasing the surface area for dissolution. | Stabilizers like Poloxamers, Lecithin | Increased dissolution velocity, suitable for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for physical instability (particle growth). |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the solubility of this compound in a panel of common, pharmaceutically acceptable excipients to identify promising vehicles for formulation development.
Materials:
-
This compound powder
-
Excipient panel (e.g., PEG 400, Propylene Glycol, Tween 80, Solutol® HS 15, HPβCD in water, Sesame Oil)
-
Vials (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and validated analytical method for this compound
-
Pipettes and appropriate solvents for HPLC mobile phase and sample dilution
Methodology:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed vial. Record the exact weight.
-
Add a fixed volume (e.g., 1 mL) of a single excipient to the vial.
-
Securely cap the vial and place it on an orbital shaker at room temperature (or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for any remaining solid material.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL. Repeat for all selected excipients.
Caption: Workflow for determining the solubility of this compound.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a simple solution-based formulation of this compound suitable for oral administration in rodent studies. This protocol uses a common vehicle system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl) or Water for Injection
-
Glass beaker or tube
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Vehicle Composition Example: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
Methodology:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Weigh API: Accurately weigh the required amount of this compound. For a 20 mg/kg dose in a 10 mL/kg dosing volume, the final concentration is 2 mg/mL.
-
Solubilization - Step 1 (Co-solvent): In a glass beaker, add the weighed this compound. Add the required volume of DMSO (10% of the final volume). Mix with a magnetic stirrer until the API is fully dissolved.
-
Solubilization - Step 2 (Viscosity/Solubilizing Agent): Add the required volume of PEG 400 (40% of the final volume) to the mixture. Continue stirring until a clear, homogenous solution is formed.
-
Dilution (Aqueous Phase): Slowly add the saline (50% of the final volume) to the organic phase while stirring continuously. Note: Add the aqueous phase slowly to prevent precipitation of the drug.
-
Final Check: Once all components are added and the solution is clear, stir for an additional 10-15 minutes. Visually inspect the final formulation for any signs of precipitation or immiscibility. This formulation should be prepared fresh daily unless stability data is available.
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of formulated this compound, which helps predict in vivo absorption and classify it according to the Biopharmaceutics Classification System (BCS).
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
Formulated this compound and unformulated control (e.g., dissolved in DMSO)
-
Lucifer yellow (marker for monolayer integrity)
-
Analytical equipment (HPLC or LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer that forms tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability test.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test formulation (this compound diluted in transport buffer) to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Experimental workflow for the Caco-2 permeability assay.
Relevant Signaling Pathways
While this compound is a known TRPA1 activator, its broader downstream effects may be similar to those of the structurally related compound, cinnamaldehyde (B126680). Cinnamaldehyde has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.[10][11] Understanding these pathways can provide context for interpreting pharmacodynamic and toxicological findings.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on cinnamaldehyde suggest it can activate this pathway, which may contribute to some of its therapeutic effects, such as promoting angiogenesis in wound healing.[10][12][13]
Caption: The PI3K/Akt pathway, a key regulator of cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, ERK, and p38 kinases, is involved in cellular responses to stress, inflammation, and apoptosis. Cinnamaldehyde has been shown to activate JNK and p38, leading to apoptosis in some cancer cell lines.[14] This pro-apoptotic effect is a common mechanism for anticancer agents.
References
- 1. scbt.com [scbt.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. Preclinical Formulation Development [sgs.com]
- 6. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamaldehyde ameliorates STZ-induced rat diabetes through modulation of IRS1/PI3K/AKT2 pathway and AGEs/RAGE interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Supercinnamaldehyde: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde (B162912), a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, has emerged as a molecule of interest in drug discovery and development.[1] Its ability to modulate cellular signaling pathways, particularly the TRPA1 and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, makes it a valuable tool for high-throughput screening (HTS) assays aimed at identifying novel therapeutics for a range of conditions, including pain, inflammation, and oxidative stress-related diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in HTS assays. It is intended to guide researchers in the design and execution of robust and reliable screening campaigns.
Target Pathways and Mechanism of Action
This compound primarily exerts its biological effects through the activation of two key signaling pathways:
-
TRPA1 Ion Channel Activation: this compound is a potent activator of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons.[1] Activation of TRPA1 leads to an influx of calcium ions (Ca2+), resulting in the depolarization of the cell membrane and the transmission of sensory signals, including pain and neurogenic inflammation. The mechanism of activation involves the covalent modification of cysteine residues within the TRPA1 channel protein.[1]
-
Nrf2 Antioxidant Response Pathway Activation: Cinnamaldehyde (B126680), a closely related compound, has been shown to activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[2] It is anticipated that this compound shares this activity. This pathway is crucial for protecting cells against oxidative stress by inducing the expression of a battery of antioxidant and detoxification enzymes. Activation of Nrf2 by electrophilic compounds like cinnamaldehyde is thought to occur through the modification of cysteine residues on Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of Antioxidant Response Element (ARE)-driven gene expression.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related compound, cinnamaldehyde, in relevant biological assays.
Table 1: this compound Activity Data
| Parameter | Assay Type | Cell Line/System | Value | Reference(s) |
| EC50 | TRPA1 Activation | Not specified | 0.8 µM | [1] |
| IC50 | Cytotoxicity | U87MG (Glioblastoma) | 11.6 µg/mL | [4] |
| IC50 | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [5] |
| IC50 | Cytotoxicity | MCF-7 (Breast Cancer) | 58 µg/mL (24h), 140 µg/mL (48h) | [5] |
| IC50 | Cytotoxicity | LoVo (Colorectal Cancer) | 9.48 µg/mL | [5] |
| IC50 | Cytotoxicity | HT-29 (Colorectal Cancer) | 9.12 µg/mL | [5] |
| IC50 | Cytotoxicity | HCT-116 (Colorectal Cancer) | 30.7 µg/mL (24h) | [5] |
| IC50 | Cytotoxicity | SW480 (Colorectal Cancer) | 35.69 µg/mL (24h) | [5] |
| IC50 | Cytotoxicity | Jurkat (Leukemia) | ~7.5 µg/mL (0.057 µM) | [5] |
| IC50 | Cytotoxicity | U937 (Leukemia) | ~10 µg/mL (0.076 µM) | [5] |
| IC50 | Cytotoxicity | PC3 (Prostate Cancer) | 73 µg/mL | [5] |
| IC50 | Cytotoxicity | HepG2 (Hepatoma) | 0.68 g/L (24h), 0.45 g/L (48h), 0.35 g/L (72h) | [6] |
Table 2: Cinnamaldehyde Nrf2 Pathway Activation Data
| Parameter | Assay Type | Cell Line | Concentration/Value | Reference(s) |
| Nrf2 Transcriptional Activation | ARE-Luciferase Reporter | MDA-MB-231, HCT116 | Dose-dependent activation at ≥ 4 µM | [3] |
| Nrf2 Nuclear Translocation | Immunofluorescence/Western Blot | HepG2 | Dose-dependent | [2] |
| Phase II Enzyme Induction | Western Blot | HepG2 | Dose-dependent | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for TRPA1 Agonists using a Calcium Influx Assay
This protocol describes a cell-based HTS assay to identify and characterize TRPA1 agonists, such as this compound, by measuring intracellular calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound (test compound)
-
Allyl isothiocyanate (AITC) or other known TRPA1 agonist (positive control)
-
TRPA1 antagonist (e.g., HC-030031) (negative control/specificity control)
-
DMSO (vehicle control)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed TRPA1-expressing HEK293 cells into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to generate a dose-response curve. A starting concentration range could be based on its known EC50 (e.g., from 0.01 µM to 100 µM).
-
Prepare positive control (e.g., AITC at its EC80) and vehicle control (DMSO in assay buffer) solutions.
-
-
Assay Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add 20 µL of the compound dilutions, positive control, or vehicle control to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: High-Throughput Screening for Nrf2 Pathway Activators using an ARE-Luciferase Reporter Assay
This protocol describes a cell-based HTS assay to identify and characterize Nrf2 pathway activators by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells (or other suitable cell line) stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, penicillin/streptomycin).
-
This compound (test compound).
-
Known Nrf2 activator (e.g., sulforaphane (B1684495) or tert-butylhydroquinone (B1681946) (tBHQ)) (positive control).
-
DMSO (vehicle control).
-
384-well white, solid-bottom microplates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Seed ARE-luciferase reporter cells into 384-well white microplates at a density of 5,000-10,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium. Based on data for cinnamaldehyde, a starting concentration range of 1 µM to 50 µM would be appropriate.[3]
-
Prepare positive control (e.g., 10 µM sulforaphane) and vehicle control (DMSO in culture medium) solutions.
-
Add 10 µL of the compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plates for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 60 µL).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a luminometer plate reader.
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by calculating the fold induction over the vehicle control.
-
Plot the fold induction against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: TRPA1 Signaling Pathway Activation by this compound.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: HTS Workflow for TRPA1 Calcium Influx Assay.
Caption: HTS Workflow for Nrf2 ARE-Luciferase Reporter Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation of the Human TRPA1 Ion Channel for Cryo-EM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of Supercinnamaldehyde for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Supercinnamaldehyde. The information is designed to address common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for assays?
This compound is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, with an EC50 value of 0.8 μM.[1][2] Like many organic small molecules, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation of the compound, inaccurate concentration measurements, and unreliable assay results. Proper dissolution is therefore critical for obtaining accurate and reproducible data.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the most effective solvents for preparing high-concentration stock solutions of this compound. Ethanol can also be used, but the solubility is significantly lower. Water is not a suitable primary solvent due to the compound's hydrophobic nature.
Q3: What is the maximum recommended concentration of organic solvents in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with 0.1% being preferable. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: What should I do if this compound precipitates when I dilute my stock solution in aqueous buffer or media?
Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. To address this, consider the following troubleshooting steps:
-
Perform a serial dilution: Instead of a single large dilution, dilute the stock solution in a stepwise manner.
-
Use an intermediate dilution in serum-containing media: Diluting the stock solution first in a small volume of complete cell culture medium containing fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.
-
Utilize sonication or warming: Briefly sonicating or warming the solution (e.g., to 37°C or up to 60°C for DMSO) can help to redissolve small precipitates.[3][4] However, ensure that the compound is stable at elevated temperatures.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | The concentration is too high for the solvent's capacity. | - Verify the solubility data in the table below and adjust the concentration accordingly.- For DMSO, gentle warming (up to 60°C) and ultrasonication can be used to increase solubility.[3][4] |
| A clear stock solution in organic solvent becomes cloudy or forms a precipitate when diluted in aqueous media. | The compound is "crashing out" of the solution due to its low aqueous solubility. | - Perform a two-step dilution: first, dilute the stock solution into a small volume of serum-containing media before adding it to the final assay volume.- Reduce the final concentration of this compound in the assay.- Ensure the final concentration of the organic solvent is as low as possible (ideally ≤0.1%). |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Include a positive control to ensure the assay is performing as expected. |
| Vehicle control shows unexpected cellular effects. | The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity. | - Reduce the final concentration of the solvent in the assay to ≤0.1%.- Test different solvents to find one that is less toxic to your specific cell line at the required concentration. |
Quantitative Data: Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents. This data is essential for preparing stock solutions at appropriate concentrations.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) * | Notes |
| Dimethyl Sulfoxide (DMSO) | 20[1] - 50[3][4] | 99.4 - 248.5 | MedChemExpress reports 50 mg/mL with ultrasonication and warming to 60°C.[3][4] |
| Dimethylformamide (DMF) | 20[1] | 99.4 | A suitable alternative to DMSO for stock solutions. |
| Ethanol | 2[1] | 9.9 | Significantly lower solubility compared to DMSO and DMF. |
| DMSO:PBS (pH 7.2) (1:3) | 0.25[1] | 1.24 | Illustrates the sharp decrease in solubility in aqueous solutions, even with a co-solvent. |
* Molar equivalents are calculated based on the molecular weight of this compound (201.22 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh 2.01 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 500 µL of DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at maximum speed until the solid is completely dissolved. A clear solution should be obtained. If needed, briefly sonicate the tube or warm it to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. MedChemExpress suggests that in solvent, this compound is stable for up to 6 months at -80°C and 1 month at -20°C.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in a typical cell-based assay.
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution in complete cell culture medium. For example, to prepare a 200 µM intermediate solution, add 5 µL of the 20 mM stock solution to 495 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 50 µL of the 200 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to a separate set of wells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: Overcoming Cinnamaldehyde Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of cinnamaldehyde (B126680) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my cinnamaldehyde solution turning cloudy or precipitating?
A1: Cinnamaldehyde has poor water solubility (approximately 1.1 g/L at 20°C).[1] Cloudiness or precipitation indicates that the concentration of cinnamaldehyde has exceeded its solubility limit in the aqueous medium. Additionally, cinnamaldehyde can degrade over time, forming less soluble oxidation products.
Q2: What are the primary degradation pathways for cinnamaldehyde in an aqueous environment?
A2: The primary degradation pathway for cinnamaldehyde in the presence of oxygen is oxidation.[2] This process can be initiated by exposure to light and air.[1] The main degradation products include cinnamic acid, benzaldehyde, and benzoic acid.[3][4] In some instances, particularly at elevated temperatures, these oxidation reactions can be rapid and potentially hazardous.[2][5] Hydrolysis, especially under alkaline conditions, can also occur, leading to the formation of benzaldehyde.[6][7]
Q3: How can I improve the stability and solubility of cinnamaldehyde in my aqueous experiments?
A3: Encapsulation is the most effective strategy to enhance the stability and solubility of cinnamaldehyde in aqueous solutions. Common and effective methods include:
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can significantly increase water solubility and protect cinnamaldehyde from degradation.[8]
-
Liposomal Formulations: Encapsulating cinnamaldehyde within liposomes can improve its physical and antioxidant stability.[1]
-
Nanoemulsions: Creating oil-in-water nanoemulsions is another viable method to disperse cinnamaldehyde in aqueous media and enhance its stability.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of cinnamaldehyde during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider using a stabilized formulation (cyclodextrin complex, liposome (B1194612), or nanoemulsion). |
| Loss of biological activity | Oxidation of the aldehyde functional group, which is crucial for many of its biological effects. | Use deoxygenated water to prepare solutions. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Encapsulation methods will also protect the aldehyde group. |
| Phase separation in formulation | Instability of the nanoemulsion or liposomal formulation. | Optimize the formulation parameters, such as the ratio of cinnamaldehyde to surfactant/lipid and the homogenization process. Refer to the experimental protocols below. |
| Precipitate formation upon storage | Aggregation of nanoparticles or crystallization of cinnamaldehyde. | Store formulations at the recommended temperature (often 4°C).[9] Ensure the formulation has an appropriate zeta potential to prevent aggregation. |
Quantitative Data on Stabilized Cinnamaldehyde Formulations
Table 1: Properties of Cinnamaldehyde Nanoemulsions
| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability |
| 5% Cinnamaldehyde, 5% Tween 80 | 50.48 | 0.06 | -4.11 to -6.98 | - |
| 5% Cinnamaldehyde, 6.23% Tween 80 | 55.50 | 0.08 | -5.38 | Stable for 10 days at 4°C[9][10] |
Table 2: Properties of Cinnamaldehyde Liposomes
| Formulation | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Stability |
| Ethanol (B145695) Injection Method | 82.37% | 113.89 | - | High encapsulation efficiency and good stability after 4 weeks at 4°C[11][12] |
| Inulin-Modified | 70.71 ± 0.53% | 72.52 ± 0.71 | 0.223 ± 0.031 | Highest retention rate with 1.5% inulin (B196767) during storage at 4°C |
Experimental Protocols
Protocol 1: Preparation of Cinnamaldehyde-β-Cyclodextrin Inclusion Complex
This protocol is based on the principles of forming inclusion complexes to enhance the stability and solubility of guest molecules.
Materials:
-
Cinnamaldehyde
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution of β-CD in distilled water by stirring an excess amount of β-CD in water for 24 hours at room temperature.
-
Filter the saturated β-CD solution to remove any undissolved solid.
-
Dissolve a known amount of cinnamaldehyde in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of cinnamaldehyde to the saturated β-CD solution while stirring continuously.
-
Continue stirring the mixture for 48-72 hours at room temperature to allow for complex formation.
-
The resulting solution can be used directly, or the complex can be isolated by freeze-drying or precipitation.
Protocol 2: Preparation of Cinnamaldehyde Nanoemulsion
This protocol describes a high-pressure homogenization method to produce a stable oil-in-water nanoemulsion.
Materials:
-
Cinnamaldehyde (oil phase)
-
Tween 80 (surfactant)
-
Deionized water (aqueous phase)
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Prepare a coarse emulsion by blending cinnamaldehyde and Tween 80 at room temperature.[10]
-
Slowly add deionized water to the oil/surfactant mixture while homogenizing at high speed (e.g., 12,000 rpm for 5 minutes).[10]
-
Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer (e.g., two passes at 900 bar).[10]
-
The resulting nanoemulsion should be stored at 4°C for optimal stability.[9][10]
Protocol 3: Preparation of Cinnamaldehyde Liposomes by Ethanol Injection
This method is suitable for encapsulating hydrophobic molecules like cinnamaldehyde into liposomes.
Materials:
-
Cinnamaldehyde
-
Soy lecithin (B1663433) (or other suitable phospholipid)
-
Cholesterol
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer
Procedure:
-
Dissolve cinnamaldehyde, lecithin, and cholesterol in ethanol to form the lipid phase.[11][12]
-
Heat the PBS (aqueous phase) to a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Rapidly inject the ethanolic lipid solution into the heated PBS with vigorous stirring.[11][12]
-
Continue stirring until the liposomes are formed and the ethanol has evaporated.
-
The resulting liposome suspension can be further processed (e.g., sonication or extrusion) to obtain a more uniform size distribution.
Visualizations
Cinnamaldehyde Degradation Pathway
References
- 1. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 6. jxnutaolab.com [jxnutaolab.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Optimisation of Cinnamaldehyde-in-water Nanoemulsion Formulation using Central Composite Rotatable Design | Semantic Scholar [semanticscholar.org]
- 10. ukm.my [ukm.my]
- 11. "Preparation and response surface optimization of cinnamaldehyde liposo" by CHANG Da-wei, YAN Jin et al. [ifoodmm.cn]
- 12. Preparation and response surface optimization of cinnamaldehyde liposome by ethanol injection [agris.fao.org]
Troubleshooting Supercinnamaldehyde synthesis and yield issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via a base-catalyzed aldol (B89426) or Knoevenagel condensation reaction. The reaction involves the condensation of 1-methylisatin with acetone (B3395972).[1] The initial product is often the aldol addition product, 3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one, which can then be dehydrated to yield the final α,β-unsaturated ketone, this compound. Some reaction conditions can lead directly to the dehydrated product.
Q2: What are the typical catalysts and reaction conditions?
A2: A variety of catalysts and conditions have been reported for the condensation of isatins with ketones. Weakly basic amines like piperidine (B6355638) are commonly used.[2] The reaction is often carried out in a solvent such as ethanol (B145695) at reflux temperature.[2] Catalyst-free conditions using dimethylformamide (DMF) with molecular sieves have also been reported to be effective for the aldol addition.[3][4]
Q3: What are the main challenges in this compound synthesis?
A3: The primary challenges include achieving a high yield and ensuring the complete dehydration of the intermediate aldol addition product.[5] Side reactions, such as self-condensation of acetone, can also occur, though this is less common when a mild base is used.[5] Purification of the final product from unreacted starting materials and byproducts can also be a challenge.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting materials (1-methylisatin and acetone) and the product should be visible. The product, being a more conjugated system, is often colored, which can also give a visual indication of reaction progress.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in the synthesis of this compound can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | Ensure the catalyst (e.g., piperidine) is not degraded. Use a fresh batch of the catalyst. Consider exploring alternative catalysts as reported in the literature for similar condensations. |
| Improper Reaction Temperature | The reaction often requires heating to reflux to drive the condensation and dehydration.[2] Ensure your reaction is reaching the appropriate temperature. |
| Insufficient Reaction Time | Condensation reactions can sometimes be slow. Monitor the reaction using TLC to determine the optimal reaction time. Some literature procedures report reaction times of several hours.[2] |
| Poor Quality Reagents | Ensure that the 1-methylisatin and acetone are of high purity. Impurities in the starting materials can interfere with the reaction. |
| Solvent Issues | The choice of solvent can significantly impact the reaction. Ethanol is commonly used. Some studies have shown that aprotic polar solvents like DMF can be effective, particularly for the initial aldol addition.[3][4] |
Issue 2: Incomplete Dehydration of the Aldol Intermediate
Q: My main product appears to be the 3-hydroxy intermediate, not the final dehydrated this compound. How can I promote dehydration?
A: The formation of the stable aldol addition product without subsequent dehydration is a common issue. Here are some strategies to promote the elimination of water:
-
Acid Catalysis: After the initial base-catalyzed condensation, the reaction mixture can be worked up under acidic conditions to facilitate dehydration.
-
Thermal Promotion: Increasing the reaction temperature or prolonging the heating time at reflux can often provide the energy needed for dehydration.
-
Dean-Stark Trap: If the reaction is run in a suitable solvent like toluene, a Dean-Stark trap can be used to remove water as it is formed, driving the equilibrium towards the dehydrated product.
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying the final product. What are the recommended methods?
A: Purification of 3-ylideneindolin-2-ones like this compound typically involves recrystallization or column chromatography.
| Purification Method | Details |
| Recrystallization | This is often the simplest method if a suitable solvent is found. Ethanol or mixtures of ethyl acetate (B1210297) and hexane (B92381) are good starting points for trial recrystallizations. |
| Column Chromatography | If recrystallization is ineffective, flash column chromatography on silica (B1680970) gel is a reliable method. A gradient of ethyl acetate in hexane is a common eluent system for this class of compounds.[2] |
Data on Reaction Conditions for Isatin-Ketone Condensation
The following table summarizes various conditions reported for the synthesis of 3-substituted-3-hydroxyindolin-2-ones and their dehydrated analogs, which can serve as a reference for optimizing the synthesis of this compound.
| Isatin Derivative | Ketone | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Isatin | Acetone | Earthworm extract | MeCN/H₂O (1:1) | 81 | [6] |
| N-alkylated isatins | Acetone | Dipeptide | Acetone | Quantitative | [4] |
| Isatins | Various ketones | Molecular sieves 4 Å | DMF | Good to excellent | [3] |
| 6-chloroindolin-2-one | 1H-indole-5-carbaldehyde | Piperidine | Ethanol | 34 | [2] |
| 31 | 4-(dimethylamino)benzaldehyde | Piperidine | Ethanol | Not specified | [2] |
| Isatin | 4-methoxybenzaldehyde | Bi(OTf)₃ (10 mol%) | Solvent-free | 90 | [7] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the Knoevenagel condensation of isatins.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methylisatin (1 equivalent).
-
Add a significant excess of acetone (e.g., 10-20 equivalents) to act as both reactant and solvent. Alternatively, a solvent such as ethanol can be used.
-
Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1-0.2 equivalents).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess acetone and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Supercinnamaldehyde Dosage for In Vivo Studies
Disclaimer: The term "supercinnamaldehyde" does not correspond to a widely recognized compound in scientific literature. The information provided herein is based on studies of cinnamaldehyde (B126680) and its derivatives. Researchers working with a novel derivative like "this compound" should use this guide as a foundational framework and adapt the principles to the specific physicochemical and toxicological properties of their compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of This compound (B162912) and other cinnamaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vivo studies with cinnamaldehyde derivatives?
A1: The effective dosage of cinnamaldehyde in animal studies has a wide range, from as low as 5 mg/kg to as high as 200 mg/kg, depending on the animal model and the condition being studied. For novel derivatives, it is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD). A common approach is to start with a low dose and escalate it until signs of toxicity are observed.
Q2: What is the best route of administration for this compound in vivo?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Oral gavage is a common route for cinnamaldehyde. However, intravenous administration has been shown to have superior bioavailability compared to oral administration for cinnamaldehyde.[1][2] For localized effects, topical administration may also be considered.
Q3: My this compound is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?
A3: Poor aqueous solubility is a common challenge for many organic compounds. Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds for in vivo studies. These include the use of co-solvents, surfactants, cyclodextrins, lipid-based formulations, and nanosizing techniques. It is essential to test the vehicle alone as a control group to ensure it does not have any biological effects.
Q4: What are the potential toxic effects of this compound?
A4: High doses of cinnamaldehyde can be toxic. In animal studies, gavage doses of 940 mg/kg/day and above in rats and 2620 mg/kg/day and above in mice resulted in high mortality.[3] Long-term exposure to high concentrations in feed has been associated with reduced body weight and hyperplasia of the forestomach mucosa.[3][4] For any new derivative, a thorough toxicity assessment is essential.
Q5: What are the known signaling pathways affected by cinnamaldehyde?
A5: Cinnamaldehyde has been shown to modulate several key signaling pathways. It can inhibit the NF-κB pathway, which is involved in inflammation.[5][6][7] It also activates the PI3K/AKT and MAPK signaling pathways, which are involved in cell proliferation and angiogenesis.[8][9] Additionally, it can modulate pathways related to oxidative stress, such as the Nrf2 pathway.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of compound in formulation | Poor aqueous solubility. | - Review and optimize the formulation using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.- Consider creating a nanosuspension to improve the dissolution rate.- Prepare fresh formulations immediately before use. |
| High variability in experimental results | Inconsistent dosing, animal-to-animal variation in metabolism, or formulation instability. | - Ensure accurate and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Ensure the formulation is homogenous before each administration by vortexing or sonicating. |
| Observed Toxicity (e.g., weight loss, lethargy) | The dose is above the maximum tolerated dose (MTD). | - Reduce the dose.- Decrease the dosing frequency.- Evaluate the vehicle for any inherent toxicity by including a vehicle-only control group. |
| Lack of Efficacy | The dose is too low, poor bioavailability, or rapid metabolism. | - Increase the dose in a stepwise manner.- Improve bioavailability through formulation optimization (see above).- Consider a different route of administration (e.g., intravenous instead of oral).- Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing schedule accordingly. |
Data Summary
In Vivo Dosage of Cinnamaldehyde in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Mice | 10 mg/kg | In vivo | Restricted tumor growth | [11] |
| Rats | 500 mg/kg | Oral | Pharmacokinetic studies | [1] |
| Rats | 20 mg/kg | Intravenous | Pharmacokinetic studies | [1] |
| Rats | 20 mg/kg/day | Oral | Improved blood glucose and insulin (B600854) sensitivity in diabetic models | |
| Mice | up to 1000 mg/kg | Oral | Acute toxicity assessment of a derivative showed safety | |
| Rats and Mice | 940 - 2620 mg/kg/day | Gavage | High mortality | [3] |
Experimental Protocols
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., mice or rats). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common approach is to use a dose escalation design (e.g., 10, 30, 100, 300 mg/kg).
-
Formulation: Prepare the this compound in a suitable vehicle. Include a vehicle-only control group.
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals (e.g., 1, 4, 24, 48 hours post-dose) and daily for at least 7-14 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).
Oral Bioavailability Study
-
Animal Model: Use cannulated rats to allow for serial blood sampling.
-
Groups: Two groups of animals are typically used: one receiving the compound intravenously (IV) and the other orally (PO).
-
Dosing: Administer a known dose of the this compound to each group. The IV dose is typically lower than the oral dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) after administration.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration). Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for optimizing in vivo dosage.
Caption: Signaling pathways affected by cinnamaldehyde.
References
- 1. vipsen.vn [vipsen.vn]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. benchchem.com [benchchem.com]
- 5. Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde [chemeurope.com]
- 11. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing off-target effects of Supercinnamaldehyde
Disclaimer: "Supercinnamaldehyde" is a product name for the chemical 1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one, a TRPA1 activator.[1] Due to the limited public data on the specific off-target effects of this compound, this guide will use cinnamaldehyde (B126680) as a well-researched proxy to discuss common challenges and strategies for identifying and minimizing off-target effects. Cinnamaldehyde shares some bioactive properties and serves as an excellent model for illustrating the principles of off-target effect analysis.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound research?
A: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications. For a compound like this compound, which is a TRPA1 activator, off-target effects could involve modulation of other ion channels, kinases, or signaling pathways, leading to a complex cellular response that is not solely attributable to its on-target activity.
Q2: What are the known or potential off-target pathways affected by cinnamaldehyde-like compounds?
A: Cinnamaldehyde and its derivatives have been shown to interact with multiple signaling pathways. While some of these may be considered on-target depending on the therapeutic context, they can be off-targets in other applications. Key pathways include:
-
NF-κB Signaling: Cinnamaldehyde can inhibit the NF-κB pathway, which is involved in inflammation and cell survival.[2][3][4]
-
PI3K/AKT Pathway: This pathway, crucial for cell growth and proliferation, can be inhibited by cinnamaldehyde.[3][5][6]
-
MAPK Signaling: Cinnamaldehyde can modulate the activity of MAPK pathways, including ERK, JNK, and p38, which are involved in stress responses and apoptosis.[4][6]
-
STAT3 Signaling: Inhibition of the STAT3 pathway, which is often overactive in cancer, has been observed with cinnamaldehyde treatment.[5][7]
-
Reactive Oxygen Species (ROS) Generation: Cinnamaldehyde can induce the production of ROS, leading to oxidative stress and apoptosis.[5][8]
Q3: How can I predict potential off-target effects of this compound in silico?
A: Before beginning wet-lab experiments, computational methods can provide a preliminary assessment of potential off-target interactions.[9] These approaches include:
-
Ligand-Based Methods: These methods, such as Similarity Ensemble Approach (SEA), compare the chemical structure of this compound to a database of compounds with known biological activities to predict potential off-targets.[9]
-
Structure-Based Methods: If the 3D structure of this compound is available, molecular docking simulations can be used to predict its binding affinity to a panel of known protein structures.
-
Pharmacophore Modeling: This involves creating a 3D model of the essential features of this compound required for its biological activity and using this model to screen for other proteins that it might interact with.
Troubleshooting Guides
Issue: I am observing unexpected cytotoxicity in my cell line when treated with this compound.
Possible Cause: The observed cell death may be due to an off-target effect rather than the intended on-target activity. Cinnamaldehyde, for instance, is known to induce apoptosis and cytotoxicity in various cell lines.[5][8]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed. Compare this with the concentration required for the desired on-target effect. A narrow therapeutic window may suggest off-target toxicity.
-
Control Experiments: Include appropriate controls in your experiments. This should include a well-characterized activator of the target pathway and an inhibitor to confirm that the observed effect is target-mediated.
-
Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis. Cinnamaldehyde has been shown to induce apoptosis through ROS-mediated mitochondrial pathways.[8]
-
Off-Target Profiling: Consider using a broad-spectrum off-target screening service, such as a kinase panel or a receptor profiling panel, to identify potential unintended targets of this compound.[10]
Issue: My experimental results are inconsistent or not reproducible.
Possible Cause: Inconsistent results can arise from a variety of factors, including off-target effects that may vary between cell passages or with minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock solution. Degradation of the compound could lead to variable results.
-
On-Target Engagement Assay: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is interacting with its intended target at the concentrations used in your experiments.
-
Rescue Experiments: If a specific off-target is suspected, use siRNA or a specific inhibitor for that off-target to see if the inconsistent phenotype can be rescued.
Quantitative Data
Table 1: Comparative Cytotoxicity (IC50 Values) of Cinnamaldehyde in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) |
| Breast Cancer | MDA-MB-231 | 16.9 | 24 |
| MDA-MB-231 | 12.23 | 48 | |
| MCF-7 | 58 | 24 | |
| MCF-7 | 140 | 48 | |
| Colorectal Cancer | LoVo | 9.48 | Not Specified |
| HT-29 | 9.12 | Not Specified | |
| HCT-116 | 30.7 | 24 | |
| SW480 | 35.69 | 24 | |
| Leukemia | Jurkat | ~7.5 | Not Specified |
| U937 | ~10 | Not Specified | |
| Prostate Cancer | PC3 | 73 | Not Specified |
Source: Adapted from BenchChem, 2025.[11] Note: IC50 values can be influenced by the specific assay used, cell density, and passage number. Direct comparison between studies should be made with caution.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its intracellular target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for the desired time.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and quantify the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
A commercial kinase profiling service or an in-house kinase panel.
-
Kinase assay buffer
-
ATP
-
Substrate for each kinase
-
Detection reagents (e.g., ADP-Glo, LanthaScreen)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for screening.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Incubation: Add this compound or DMSO (control) to the wells and incubate at the optimal temperature for the kinase reaction (usually 30°C).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. An IC50 value can be determined for any kinases that are significantly inhibited.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
Best practices for handling and storing Supercinnamaldehyde
For researchers, scientists, and drug development professionals, this guide provides best practices for handling and storing Supercinnamaldehyde, along with troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, with CAS number 70351-51-8, is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In a research context, it is primarily used to study the function and modulation of TRPA1, which is involved in sensory processes such as pain, cold, and itch, making it a valuable tool in neuroscience and pharmacology.
Q2: What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common protocol involves preparing a stock solution in DMSO and then further diluting it with other vehicles like PEG300, Tween-80, and saline to achieve the desired concentration and improve solubility and bioavailability.[2] It is recommended to keep the final concentration of DMSO low in cell-based assays to avoid solvent-induced cytotoxicity.[3][4]
Q4: What are the recommended short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be handled as an air-sensitive compound.
-
Solid Form: Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Ensure the solutions are stored in tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 70351-51-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed container, away from moisture, under inert gas |
| -20°C | Up to 1 month | Sealed container, away from moisture, under inert gas |
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or no TRPA1 activation observed.
-
Possible Cause 1: Compound Degradation. this compound is an aldehyde and can be susceptible to oxidation if not handled and stored properly. Exposure to air can lead to the formation of the corresponding carboxylic acid, reducing its potency as a TRPA1 activator.
-
Solution: Always handle solid this compound and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Use freshly prepared solutions for your experiments whenever possible. Ensure that stock solutions are stored at the recommended temperatures and for the appropriate duration.
-
-
Possible Cause 2: Incorrect Solvent or Concentration. The choice of solvent and its final concentration in the assay can affect the compound's solubility and activity. High concentrations of DMSO can be toxic to cells and interfere with the assay.
-
Possible Cause 3: Cell Health and Passage Number. The responsiveness of cells to TRPA1 activators can be influenced by their health and passage number.
-
Solution: Use cells that are in a healthy, exponential growth phase and within a consistent and low passage number range.
-
Issue 2: High background signal or off-target effects in assays.
-
Possible Cause 1: Impurities in the Compound. The presence of impurities or degradation products could lead to non-specific effects.
-
Solution: Ensure you are using a high-purity grade of this compound (≥98%). If degradation is suspected, it may be necessary to purify the compound or acquire a new batch.
-
-
Possible Cause 2: Solvent Effects. The vehicle used to dissolve this compound can have its own biological effects.
-
Solution: Always include a vehicle-only control in your experiments to account for any effects of the solvent.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Under an inert atmosphere, accurately weigh the desired amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, airtight vials that have been purged with an inert gas.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Calcium Imaging Assay for TRPA1 Activation
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.
-
Cell Seeding: Seed cells expressing TRPA1 (e.g., HEK293-TRPA1) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological saline solution (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the physiological saline solution.
-
Add the dye-loading buffer to the cells and incubate in the dark at room temperature or 37°C for 30-60 minutes.
-
-
Washing: After incubation, gently wash the cells two to three times with the physiological saline solution to remove excess dye.
-
Compound Application and Imaging:
-
Prepare serial dilutions of this compound in the physiological saline solution from your stock solution.
-
Acquire a baseline fluorescence reading before adding the compound.
-
Add the this compound solution to the cells and immediately start recording the changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes) is proportional to the change in intracellular calcium concentration. Quantify the response to determine the potency (EC50) and efficacy of this compound.
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. bmrat.org [bmrat.org]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Supercinnamaldehyde
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guidance and frequently asked questions regarding batch-to-batch variability of Supercinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a transient receptor potential ankyrin 1 (TRPA1) activator.[1] Its molecular formula is C12H11NO2 and it has a molecular weight of 201.22 g/mol .[1][2] In experimental settings, it is often used to study pathways related to this ion channel. The compound's activity is linked to its ability to modulate cellular signaling pathways, such as the NF-κB pathway, and influence processes like inflammation and apoptosis.[3][4]
Q2: We are observing variable efficacy between different lots of this compound. What could be the cause?
Batch-to-batch variability in the efficacy of this compound can stem from several factors inherent to the manufacturing and handling of the product.[5][6] Key contributors to this variability can include:
-
Purity Profile: Minor variations in the percentage of impurities or the presence of related compounds can alter the biological activity.
-
Physical Properties: Differences in crystallinity or particle size can affect solubility and dissolution rates, leading to inconsistent results.
-
Solvent and Preparation: The method of dissolving and diluting the compound can significantly impact its stability and delivery to the experimental system.[7]
-
Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to have a consistent quality control process for each new batch.[8] We recommend the following:
-
Review the Certificate of Analysis (CoA): The CoA provides key information about the purity, identity, and physical properties of the specific lot.[9][10]
-
Perform Identity and Purity Testing: Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the identity and purity of the compound.[9]
-
Solubility and Appearance Check: Visually inspect the compound for any changes in color or texture and verify its solubility in your chosen solvent.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry place, protected from light. For long-term storage, keeping the compound at -20°C is advisable. Always refer to the product-specific datasheet for detailed storage instructions.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh, unopened vial. Consider running a quality control check like HPLC to assess the integrity of the compound.
-
-
Possible Cause 2: Incomplete Solubilization.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the appropriate solvent before use. Sonication may aid in dissolution. Prepare fresh solutions for each experiment to avoid precipitation over time.[7]
-
-
Possible Cause 3: Variability in Experimental Conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Minor variations in these parameters can lead to significant differences in results.[11]
-
Issue 2: High background or non-specific effects in cellular assays.
-
Possible Cause 1: Impurities in the Compound Batch.
-
Troubleshooting Step: Refer to the Certificate of Analysis to check for any listed impurities. If possible, compare the current batch with a previously well-performing batch using an analytical technique like HPLC.
-
-
Possible Cause 2: Solvent Effects.
-
Troubleshooting Step: Run a vehicle control (solvent only) to determine if the solvent itself is contributing to the observed effects. Ensure the final solvent concentration in your assay is minimal and consistent across all experiments.
-
Issue 3: Difficulty in replicating results from a previous experiment.
-
Possible Cause 1: Differences Between Compound Lots.
-
Troubleshooting Step: If a new lot of this compound is being used, perform a bridging study to compare its activity with the previous lot. This can be a simple dose-response curve to confirm similar potency.
-
-
Possible Cause 2: Human Error or Procedural Drift.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Example Certificate of Analysis Parameters for this compound
| Parameter | Specification | Example Batch A | Example Batch B |
| Appearance | White to off-white powder | Conforms | Conforms |
| Purity (HPLC) | ≥98% | 99.2% | 98.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms | Conforms |
| Mass Spec (m/z) | [M+H]⁺ = 202.08 | 202.08 | 202.09 |
| Moisture (Karl Fischer) | ≤0.5% | 0.2% | 0.4% |
| Solubility (DMSO) | ≥20 mg/mL | Conforms | Conforms |
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile (B52724) to obtain a 1 mg/mL solution.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions. Compare the retention times and calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.
-
HPLC Analysis Workflow
Caption: A streamlined workflow for HPLC analysis of this compound.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway
This compound has been shown to impact several key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[15][16]
Caption: this compound can modulate the PI3K/Akt signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaether.com [zaether.com]
- 7. US7939542B2 - Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 8. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 9. chemscene.com [chemscene.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. minervaresearchsolutions.com [minervaresearchsolutions.com]
- 12. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to prevent degradation of Supercinnamaldehyde during experiments
Welcome to the Supercinnamaldehyde Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What does this mean?
A change in color, such as yellowing, is a common indicator of this compound degradation. This is primarily due to oxidation, which can occur upon exposure to air and light. The aldehyde group in this compound is susceptible to oxidation, leading to the formation of cinnamic acid and other byproducts that can alter the solution's appearance and potentially its biological activity.
Q2: I've noticed a change in the odor of my this compound. Is it still usable?
A change in odor, much like a change in color, suggests that the compound has undergone chemical changes. This compound is known for its characteristic cinnamon-like scent. Degradation can lead to the formation of other compounds, such as benzaldehyde, which has a different almond-like aroma. It is recommended to use a fresh, un-degraded sample for your experiments to ensure accurate and reproducible results.
Q3: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 4°C for short-term storage. For long-term storage, -20°C or -80°C is recommended, especially when in a solvent.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. When preparing stock solutions, it is advisable to use anhydrous solvents to minimize potential reactions with water. For long-term storage of solutions, DMSO is a common choice.
Q5: Can I use antioxidants to prevent the degradation of my this compound solution?
Yes, antioxidants can be used to inhibit the oxidation of this compound. Butylated hydroxytoluene (BHT) is a common antioxidant that can be added to solutions at a low concentration, typically in the range of 0.01% to 0.1% (w/w).[1] However, it is crucial to first validate that the addition of BHT does not interfere with your specific experimental assay.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze the purity of your this compound stock using an appropriate analytical method, such as HPLC or GC-MS. Compare the results to a fresh standard.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of this compound.
-
Review Storage and Handling: Ensure that you are following the recommended storage and handling procedures to minimize degradation.
-
Consider Stabilizers: If you continue to experience issues, consider adding an antioxidant like BHT to your stock solution, after validating its compatibility with your experiment.
-
Issue 2: Precipitate formation in the this compound solution upon storage.
-
Possible Cause:
-
Low Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature.
-
Degradation Products: Some degradation products may be less soluble than the parent compound.
-
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to see if the precipitate redissolves.
-
Check Concentration: Verify that the concentration of your solution is within the known solubility limits for the solvent and temperature.
-
Filter the Solution: If the precipitate does not redissolve upon warming, it may be due to insoluble degradation products. In this case, it is best to discard the solution and prepare a fresh one.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 4°C (short-term), -20°C or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[2][3] |
| Light | Protect from light (amber vial or foil) | Minimizes light-induced degradation. |
| Container | Tightly sealed | Prevents exposure to air and moisture. |
Table 2: Illustrative Example of this compound Stability Over Time in Solution (DMSO) Under Different Storage Conditions
Disclaimer: The following data is illustrative and based on general principles of chemical stability. Actual degradation rates may vary based on specific experimental conditions.
| Storage Condition | Purity after 1 Week | Purity after 1 Month | Purity after 6 Months |
| Room Temperature (25°C), Exposed to Air & Light | ~90% | ~70% | <50% |
| 4°C, Tightly Sealed, Protected from Light | >98% | ~95% | ~90% |
| -20°C, Under Nitrogen, Protected from Light | >99% | >98% | ~97% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject a known volume (e.g., 10 µL) into the HPLC system.
-
-
Analysis: The purity is determined by the area of the this compound peak relative to the total peak area in the chromatogram.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
This protocol can be used to identify potential degradation products of this compound.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample solution (dissolved in a volatile solvent like ethyl acetate).
-
Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.
-
Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Analysis: Identify this compound and its degradation products (e.g., cinnamic acid, benzaldehyde) by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Primary degradation pathway of this compound.
References
Interpreting unexpected results in Supercinnamaldehyde experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Supercinnamaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] Its mechanism of action involves the covalent modification of cysteine residues within the TRPA1 channel protein, leading to channel opening.[1] This results in the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers downstream signaling events.
Q2: What is the potency of this compound?
This compound is a highly potent TRPA1 activator with a reported half-maximal effective concentration (EC₅₀) of 0.8 µM.[1]
Q3: What are the common applications of this compound in research?
Given its function as a TRPA1 activator, this compound is primarily used in studies related to:
-
Pain and nociception
-
Neuroinflammation
-
Itch and sensory biology
-
Respiratory conditions
-
Screening for TRPA1 antagonists
Q4: In which cell lines can I expect a response to this compound?
A response to this compound is expected in cell lines that endogenously express the TRPA1 channel or have been engineered to express it. Commonly used cell lines include:
-
HEK293 or CHO cells heterologously expressing human or rodent TRPA1
-
Dorsal Root Ganglion (DRG) neurons, which endogenously express high levels of TRPA1
-
Astrocytes[2]
-
Certain cancer cell lines (expression can be variable)
It is crucial to verify TRPA1 expression in your cell line of choice before initiating experiments.
Troubleshooting Guide
Issue 1: No observable or weak cellular response to this compound.
Possible Cause 1: Low or absent TRPA1 expression in the cell model.
-
Solution: Confirm TRPA1 expression at both the mRNA (RT-qPCR) and protein (Western Blot or Immunocytochemistry) levels in your cell line. If expression is low, consider using a cell line with higher endogenous expression or a transiently/stably transfected cell line.
Possible Cause 2: Compound degradation.
-
Solution: this compound, like other aldehydes, can be susceptible to degradation. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them appropriately. For working solutions, dilute from the stock immediately before use.
Possible Cause 3: Channel desensitization.
-
Solution: Prolonged or repeated exposure to high concentrations of TRPA1 agonists can lead to channel desensitization. Reduce the incubation time or the concentration of this compound. Include a recovery period in buffer between repeated stimulations.
Possible Cause 4: Bimodal effect.
-
Solution: Some TRPA1 modulators exhibit a bimodal effect, activating at lower concentrations and inhibiting at higher concentrations.[3] Perform a full dose-response curve to determine if the concentration used is in the inhibitory range.
Issue 2: High background or variable results in calcium imaging assays.
Possible Cause 1: Autofluorescence of the compound.
-
Solution: Test for autofluorescence by adding this compound to cell-free media and measuring the fluorescence at the same wavelengths used for your calcium indicator. If significant, consider using a calcium indicator with a different spectral profile.
Possible Cause 2: Spurious calcium transients.
-
Solution: Spontaneous or artifactual calcium waves can occur in cultured cells, especially with long-term expression of genetically encoded calcium indicators.[4][5] Ensure optimal cell health and culture conditions. Analyze baseline fluorescence before compound addition to identify and exclude wells with pre-existing spontaneous activity.
Possible Cause 3: Intracellular calcium store release.
-
Solution: TRPA1 has been shown to be present on lysosomal membranes and can mediate calcium release from intracellular stores, independent of extracellular calcium influx.[6] To isolate the effect of plasma membrane TRPA1 activation, perform experiments in calcium-free buffer. This will help to dissect the contribution of intracellular calcium release to the overall signal.
Issue 3: Unexpected cytotoxicity observed in cell viability assays.
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: High concentrations of electrophilic compounds like this compound can lead to off-target covalent modification of other proteins, resulting in cytotoxicity. It is essential to perform a dose-response analysis to identify a concentration range that activates TRPA1 without causing significant cell death.
Possible Cause 2: Assay interference.
-
Solution: In metabolic assays like the MTT assay, the compound may interfere with the reductase enzymes or the formazan (B1609692) product.
-
Solution: Run a cell-free control with your assay reagents and this compound to check for direct chemical reactions. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | TRPA1 Activation | N/A | EC₅₀ | 0.8 µM | [1] |
| Cinnamaldehyde (B126680) | TRPA1 Activation | HEK293 | EC₅₀ | 61 ± 9 µM (at 23°C) | [7] |
| Cinnamaldehyde | Cytotoxicity (MTT) | U87MG Glioblastoma | IC₅₀ | 11.6 µg/mL | [8] |
| Cinnamaldehyde | Cytotoxicity (MTT) | MDA-MB-231 Breast Cancer | IC₅₀ | 16.9 µg/mL (24h) | [9] |
Experimental Protocols
Protocol 1: In Vitro TRPA1 Activation Assay using a Fluorescent Calcium Indicator
This protocol describes the measurement of this compound-induced TRPA1 activation by monitoring intracellular calcium changes in a 96-well format.
-
Cell Plating: Seed HEK293 cells stably expressing human TRPA1 in a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently remove the loading buffer and wash the cells twice with the assay buffer to remove any extracellular dye.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound in the assay buffer. A serial dilution is recommended to determine the EC₅₀.
-
Assay Measurement: Place the plate in a fluorescence plate reader equipped with an injection module. Measure the baseline fluorescence for 10-20 seconds. Inject the this compound solution and continue to measure the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Data Analysis: The change in fluorescence (F - F₀) or the ratio (F/F₀) is used to quantify the intracellular calcium response. Plot the peak response against the log of the compound concentration to determine the EC₅₀.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol assesses the potential cytotoxicity of this compound.
-
Cell Plating: Seed your target cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Visualizations
Caption: this compound covalently modifies cysteine residues on the TRPA1 channel, inducing a conformational change that leads to cation influx and cellular depolarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPA1 Channels Are Regulators of Astrocyte Basal Calcium Levels and Long-Term Potentiation via Constitutive d-Serine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effects of cinnamaldehyde and camphor on mouse TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Detecting and correcting false transients in calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Supercinnamaldehyde Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Supercinnamaldehyde. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound, a derivative of indole (B1671886), are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is ideal for separating the target compound from a complex mixture of byproducts and unreacted starting materials.
Q2: How can I determine the purity of my this compound sample?
A2: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantitative purity analysis.[1] Other methods include Thin-Layer Chromatography (TLC) for qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy to ensure structural integrity and detect impurities, and melting point determination, where a sharp melting point range close to the literature value suggests high purity.
Q3: My purified this compound is degrading. What are the common causes?
A3: this compound, as an indole derivative and an α,β-unsaturated carbonyl compound, can be sensitive to acidic conditions, light, and prolonged exposure to silica (B1680970) gel.[2] Degradation can manifest as discoloration or the appearance of new spots on a TLC plate. It is advisable to use deactivated silica gel for chromatography and to store the purified compound in a cool, dark place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.
Q4: What typical purity and yield can I expect from the purification of indole derivatives?
A4: For indole derivatives, which include this compound, purification outcomes can vary based on the initial purity of the crude material and the method used. However, high purity levels are achievable. For instance, recrystallization of crude indole has been reported to achieve a purity of up to 99.8%.[3] In another study, solute crystallization of an indole-concentrated oil yielded crystals with 99.5% purity and a recovery of 57.5%.[4][5]
Data Presentation: Purification of Indole Derivatives
The following table summarizes representative quantitative data for the purification of indole, which can serve as a benchmark for the purification of its derivative, this compound.
| Purification Method | Starting Material | Solvent/Mobile Phase | Purity Achieved | Yield/Recovery | Reference |
| Recrystallization | Crude Indole (97.5% purity) | n-hexane | 99.8% | Not Specified | [3] |
| Solute Crystallization | Indole-Concentrated Oil (73.3% purity) | n-hexane | 99.5% | 57.5% | [4][5] |
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Solution 1: Add more solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Solution 2: Lower the cooling temperature. If the compound is melting in the hot solvent, try using a solvent with a lower boiling point.
-
Solution 3: Use a solvent/anti-solvent system. Dissolve the this compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
Q: I have a very low yield after recrystallization. How can I improve it?
A: Low yield can be due to several factors.
-
Problem: Using too much solvent.
-
Solution: After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.
-
-
Problem: Premature crystallization during hot filtration.
-
Solution: Use a heated filter funnel and pre-heat the receiving flask. Also, use a slight excess of hot solvent to ensure the compound stays in solution during filtration.
-
-
Problem: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography Issues
Q: My compound is streaking on the TLC plate and running as a smear on the column. What is the cause and how can I fix it?
A: Streaking is a common issue with indole derivatives, often caused by the interaction of basic indole nitrogen with the acidic silica gel.[2]
-
Solution 1: Deactivate the silica gel. Prepare a slurry of silica gel with your eluent containing 1-3% triethylamine (B128534). Pack the column with this slurry and flush with one column volume of this mixture before running the column with your standard eluent.[2]
-
Solution 2: Add a modifier to the mobile phase. For basic compounds like many indoles, adding a small amount of a basic modifier such as 0.1-2.0% triethylamine or a 1-10% solution of ammonia (B1221849) in methanol (B129727) to the eluent can prevent streaking.[2]
-
Solution 3: Check for compound degradation. Run a 2D TLC to see if the compound is decomposing on the silica plate. If so, a less acidic stationary phase like alumina (B75360) or a deactivated silica gel should be used.[2]
Q: I am not getting good separation of this compound from its impurities.
A: Poor separation can result from an inappropriate solvent system or improper column packing.
-
Solution 1: Optimize the mobile phase. Use TLC to test various solvent systems. A good solvent system will result in a clear separation of spots with the target compound having an Rf value between 0.2 and 0.4.
-
Solution 2: Use a gradient elution. Start with a less polar solvent to elute non-polar impurities, and gradually increase the polarity of the mobile phase to elute the this compound and then more polar impurities.
-
Solution 3: Ensure proper column packing. A poorly packed column with air bubbles or cracks will lead to uneven flow and poor separation. Pack the column carefully as a slurry and ensure the top surface of the silica is level and protected with a layer of sand.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Representative Method)
This protocol is a general procedure and may require optimization for this compound.
-
Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, hexane) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a heated funnel to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound (Representative Method)
This is a general protocol for the purification of an indole derivative and should be adapted for this compound based on TLC analysis.
-
Select a Solvent System: Using TLC, determine a suitable mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve good separation and an Rf value of ~0.3 for this compound. If streaking is observed, add 0.5-1% triethylamine to the eluent.
-
Prepare the Column:
-
Plug the bottom of a glass column with glass wool or cotton.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2]
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitoring:
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
Caption: General workflow for purification by column chromatography.
References
Validation & Comparative
Validating the Biological Target of Supercinnamaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Supercinnamaldehyde's performance in activating its primary biological target, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with other known activators. Supporting experimental data and detailed methodologies are presented to aid in the validation and assessment of this compound for research and drug development purposes.
Introduction to this compound and its Target: TRPA1
This compound is a potent activator of the TRPA1 ion channel, a non-selective cation channel primarily expressed in sensory neurons.[1] TRPA1 acts as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes, playing a significant role in pain, inflammation, and respiratory responses.[2][3] Like other electrophilic agonists such as cinnamaldehyde (B126680) and allyl isothiocyanate (AITC), this compound is understood to activate TRPA1 through the covalent modification of cysteine residues within the N-terminal domain of the channel.[1][2] This activation leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades.[4][5]
Comparative Analysis of TRPA1 Activators
The potency of this compound in activating TRPA1 can be compared with other well-characterized agonists. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency.
| Compound | EC50 (µM) | Cell Type | Assay Type | Reference |
| This compound | 0.8 | Not Specified | Not Specified | [1] |
| Cinnamaldehyde | ~60-84 | HEK293 | Electrophysiology | [6] |
| Allyl isothiocyanate (AITC) | Not Specified | Not Specified | Not Specified | |
| Cuminaldehyde | 720 | CHO | Calcium Imaging | [7] |
| p-Anisaldehyde | 910 | CHO | Calcium Imaging | [7] |
| Tiglic aldehyde | 1490 | CHO | Calcium Imaging | [7] |
| Zinc (Zn2+) | 3 | Not Specified | Calcium Influx | [3] |
| CS Gas | 0.0007 | Not Specified | Calcium Influx | [3] |
Experimental Protocols for Target Validation
Validating the interaction between this compound and TRPA1 typically involves cell-based assays that measure the influx of calcium upon channel activation or directly measure the ion channel currents.
Calcium Imaging Assay
This high-throughput method is used to screen and characterize TRPA1 activators by measuring changes in intracellular calcium concentration.
Principle: Cells expressing TRPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8][9] Activation of TRPA1 by an agonist like this compound leads to calcium influx, which is detected as an increase in fluorescence intensity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human TRPA1 gene are cultured in 96-well plates.[8]
-
Dye Loading: Cells are incubated with a calcium-sensitive dye like Fura-2-AM (3 µM) mixed with 0.02% pluronic F-127 for approximately 30 minutes at 37°C.[9]
-
Compound Preparation: A compound plate is prepared with varying concentrations of this compound and other reference compounds.
-
Assay Execution: The cell plate and compound plate are placed in a microplate reader (e.g., FlexStation 3). The instrument adds the compounds to the cells and monitors the change in fluorescence over time.[8]
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to calculate the EC50 value for this compound.
Electrophysiology (Patch-Clamp)
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.
Principle: A microelectrode is used to isolate a small patch of the cell membrane containing the TRPA1 channel. The flow of ions through the channel is recorded as an electrical current.
Methodology:
-
Cell Preparation: HEK293 cells expressing TRPA1 are used for whole-cell patch-clamp recordings.
-
Recording Setup: The cell membrane is clamped at a holding potential (e.g., -80 mV).[3]
-
Compound Application: this compound is applied to the bath solution, and the resulting current is recorded.
-
Data Acquisition: Inward currents indicate the influx of positive ions upon channel activation. The magnitude of the current reflects the extent of channel opening.
-
Data Analysis: The current responses at different concentrations of this compound are measured to determine the dose-dependent activation of TRPA1.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound activates the TRPA1 channel, leading to cellular responses.
Caption: Workflow for validating TRPA1 activation using a calcium imaging assay.
Conclusion
The available data strongly support the identification of TRPA1 as the primary biological target of this compound. Its potency, as indicated by its low micromolar EC50 value, makes it a significant tool for studying TRPA1 function. The experimental protocols outlined in this guide provide a framework for the validation and further characterization of this compound's activity. By comparing its performance with other known TRPA1 activators, researchers can better contextualize their findings and advance the development of novel therapeutics targeting this important ion channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells | MDPI [mdpi.com]
- 5. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 9. rupress.org [rupress.org]
A Comparative Efficacy Analysis: Cinnamaldehyde vs. Supercinnamaldehyde
In the landscape of bioactive compounds, both cinnamaldehyde (B126680) and supercinnamaldehyde (B162912) have emerged as molecules of interest for researchers. Cinnamaldehyde, a well-established natural aldehyde, is the principal component responsible for the characteristic aroma and flavor of cinnamon. It has been the subject of extensive scientific investigation, revealing a broad spectrum of biological activities. In contrast, this compound, chemically identified as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a distinct synthetic compound with a more targeted and less explored pharmacological profile. This guide provides a detailed comparison of the efficacy of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential applications.
Chemical Identity
Cinnamaldehyde:
-
IUPAC Name: (E)-3-phenylprop-2-enal
-
Molecular Formula: C₉H₈O
-
Structure: A phenyl group attached to an unsaturated aldehyde.
This compound:
-
IUPAC Name: (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one
-
Molecular Formula: C₁₂H₁₁NO₂
-
Structure: An indol-2-one (B1256649) derivative, structurally distinct from cinnamaldehyde.
Comparative Efficacy: A Tale of Two Molecules
The available scientific literature presents a stark contrast in the breadth of research and established efficacy between cinnamaldehyde and this compound. Cinnamaldehyde has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties, with a wealth of quantitative data to support these claims. This compound, on the other hand, is primarily characterized by its potent and specific activity as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel activator, with limited public data on other biological effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data for both compounds, highlighting the significant disparity in the scope of research.
Table 1: General Efficacy Profile
| Feature | This compound | Cinnamaldehyde |
| Primary Known Activity | TRPA1 Channel Activator | Antimicrobial, Anti-inflammatory, Anticancer |
| EC₅₀ for TRPA1 Activation | 0.8 µM[1] | ~61-84 µM[2] |
| Antimicrobial Activity | Data not available | Extensive data available (See Table 2) |
| Anti-inflammatory Activity | Data not available | Extensive data available (See Table 3) |
| Anticancer Activity | Data not available | Extensive data available (See Table 4) |
Table 2: Antimicrobial Efficacy of Cinnamaldehyde
| Organism | Assay Type | Efficacy Metric (MIC/MBC in µg/mL) | Reference |
| Escherichia coli | Broth Microdilution | MIC: 780, MBC: 1560 | [3] |
| Streptococcus mutans | Broth Microdilution | MIC: 1000, MBC: 2000 | [4] |
| Acinetobacter baumannii | Broth Microdilution | MIC: 32-256 (for derivatives) | [5] |
| Various Gram-positive and Gram-negative bacteria | Broth Microdilution | MIC: 500 | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 3: Anti-inflammatory Efficacy of Cinnamaldehyde
| Cell Line/Model | Assay Type | Efficacy Metric (IC₅₀) | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 55 ± 9 µM (7.3 ± 1.2 µg/mL) | [7] |
| RAW 264.7 Macrophages | TNF-α Inhibition | 63 ± 9 µM (8.3 ± 1.2 µg/mL) | [7] |
| RAW 264.7 Macrophages | TNF-α Inhibition | 29.58 ± 0.34 µM | [8] |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 45.56 ± 1.36 µM | [8] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 4: Anticancer Efficacy of Cinnamaldehyde
| Cancer Cell Line | Assay Type | Efficacy Metric (IC₅₀ in µg/mL) | Treatment Duration | Reference |
| MDA-MB-231 (Breast) | MTT Assay | 16.9 | 24h | [9][10][11] |
| MDA-MB-231 (Breast) | MTT Assay | 12.23 | 48h | [9][10][11] |
| MCF-7 (Breast) | MTT Assay | 58 | 24h | [9][10] |
| MCF-7 (Breast) | MTT Assay | 140 | 48h | [9][10] |
| HCT-116 (Colorectal) | MTT Assay | 30.7 | 24h | [9] |
| LoVo (Colorectal) | Not Specified | 9.48 | Not Specified | [9] |
| Jurkat (Leukemia) | Not Specified | ~7.5 (0.057 µM) | Not Specified | [9][10] |
| PC3 (Prostate) | MTT Assay | 73 | Not Specified | [9] |
IC₅₀: Half-maximal Inhibitory Concentration
Signaling Pathways and Mechanisms of Action
This compound
The primary mechanism of action for this compound is the activation of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons and is involved in nociception, inflammation, and respiratory responses. This compound activates TRPA1 through the covalent modification of cysteine residues within the channel protein.[1]
Cinnamaldehyde
Cinnamaldehyde exerts its diverse biological effects by modulating multiple key signaling pathways. Its anti-inflammatory and anticancer activities are largely attributed to the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: Cinnamaldehyde has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory and survival genes.[12][13][14] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]
- 11. Targets and Mechanism Used by Cinnamaldehyde, the Main Active Ingredient in Cinnamon, in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Supercinnamaldehyde with other TRPA1 activators
A Comparative Analysis of Supercinnamaldehyde and Other TRPA1 Activators for Researchers and Drug Development Professionals.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2] It functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and oxidative stress byproducts.[3] Activation of TRPA1 is implicated in various physiological and pathophysiological processes such as pain, neurogenic inflammation, and respiratory conditions.[1][4][5] Consequently, TRPA1 has emerged as a significant target for drug discovery and development.
A diverse range of chemical compounds, known as TRPA1 activators or agonists, can trigger the opening of this channel. These activators are broadly classified based on their mechanism of action, with a significant portion being electrophilic compounds that form covalent bonds with the channel protein.[6][7] this compound is a potent TRPA1 activator that operates through this mechanism.[8] This guide provides a comparative analysis of this compound with other well-characterized TRPA1 activators, supported by experimental data and detailed methodologies to assist researchers in the field.
Mechanism of TRPA1 Activation by Electrophilic Compounds
Many TRPA1 activators, including this compound, are reactive electrophiles.[8] Their primary mechanism of action involves the covalent modification of specific nucleophilic amino acid residues, primarily cysteines and to some extent lysines, located within the intracellular N-terminal domain of the TRPA1 protein.[6][7][9] This covalent adduction induces a conformational change in the channel, leading to its opening.
Upon activation, TRPA1 allows the influx of cations, most notably Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[10] The resulting depolarization of the cell membrane can trigger an action potential. The influx of Ca²⁺ also acts as a second messenger, initiating various downstream signaling cascades. A key consequence in sensory neurons is the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from nerve endings, which contributes to neurogenic inflammation, vasodilation, and the sensation of pain.[5][11][12]
Figure 1: TRPA1 activation pathway by electrophilic compounds.
Comparative Analysis of TRPA1 Activator Potency
The potency of TRPA1 activators is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that provokes a response halfway between the baseline and the maximum response. The EC₅₀ value is a critical parameter for comparing the potency of different compounds. This compound stands out as a particularly potent activator.[8]
| Compound | Common Source / Class | Reported EC₅₀ (μM) | Assay System / Cell Type |
| This compound | Synthetic Aldehyde | 0.8 [8] | Not specified |
| Allyl Isothiocyanate (AITC) | Mustard Oil, Wasabi[13] | 2.7 ± 0.4[4] | Patch-clamp on hTRPA1-HEK cells |
| 6 and 93 (two-site model)[9] | CGRP release from rat TGNs | ||
| 173 ± 4.2[7] | Patch-clamp on rat DRG neurons | ||
| Acrolein | Environmental Pollutant[14] | 0.8 ± 0.2[15] | Vasorelaxation of mouse SMA |
| Formalin (Formaldehyde) | Fixative, Pollutant[16] | ~200 (0.0015%)[17] | Ca²⁺ imaging in hTRPA1/rTRPA1-HEK cells |
| 2500[18][19] | Ca²⁺ imaging in nociceptive neurons | ||
| 4-Oxo-2-nonenal (B12555) (4-ONE) | Endogenous Lipid Peroxidation[20] | Potent agonist, specific EC₅₀ varies | Activates TRPA1 in sensory neurons[20][21] |
| N-Methylmaleimide (NMM) | Synthetic Thiol-reactive Agent | 18 ± 2.1[7] | Patch-clamp on rat DRG neurons |
Note: EC₅₀ values can vary significantly depending on the experimental system (e.g., recombinant cell lines vs. primary neurons), species (human, rat, mouse), and assay technique (calcium imaging vs. electrophysiology). The data presented reflects a range of reported values to highlight this variability.
Experimental Protocols
The evaluation of TRPA1 activators relies on a combination of in vitro and in vivo assays. In vitro methods are crucial for determining potency, efficacy, and mechanism of action at the cellular level.
Key Experiment: In Vitro TRPA1 Activation Assay
Objective: To quantify the potency (EC₅₀) and efficacy of a test compound in activating TRPA1 channels expressed in a heterologous system or primary neurons.
Methodology:
-
Cell Culture:
-
Heterologous Expression: Human Embryonic Kidney (HEK293) cells are commonly used. They are stably or transiently transfected with a plasmid encoding the human TRPA1 channel. These cells provide a clean system with minimal background from other ion channels.[4][6]
-
Primary Neurons: Dorsal Root Ganglion (DRG) neurons are dissected from rodents.[17][19] These provide a more physiologically relevant model as they endogenously express TRPA1 and its associated signaling machinery.[19]
-
-
Calcium Imaging:
-
Loading: Cultured cells are loaded with a ratiometric calcium indicator dye, such as Fura-2/AM, for 30-60 minutes. This dye exhibits a shift in its fluorescence excitation or emission spectrum upon binding to Ca²⁺.
-
Perfusion: Cells are placed on a microscope stage and continuously perfused with a physiological buffer (e.g., Ringer's solution).
-
Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations through the perfusion system. A known TRPA1 activator like AITC is often used as a positive control, and a channel blocker like HC-030031 can be used to confirm specificity.[17]
-
Data Acquisition: The fluorescence intensity is measured over time. The ratio of fluorescence at two different wavelengths is calculated to determine the intracellular calcium concentration [Ca²⁺]i.[19]
-
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
This technique provides a direct measure of the ion channel's activity.
-
A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
The membrane potential is clamped at a set voltage (e.g., -60 mV).
-
The test compound is applied, and the resulting inward current generated by cation influx through the TRPA1 channels is recorded.[7]
-
This allows for detailed analysis of channel kinetics, conductance, and dose-dependent current amplitudes.[6]
-
-
Data Analysis:
-
For both methods, the magnitude of the response (change in [Ca²⁺]i or current density) is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data using a suitable equation (e.g., Hill equation) to determine the EC₅₀ and the maximum response.
-
Figure 2: Generalized workflow for in vitro TRPA1 activator screening.
Conclusion
This compound is a highly potent activator of the TRPA1 channel, demonstrating an EC₅₀ value that is significantly lower than many commonly used and endogenously produced activators like formalin and AITC. Its mechanism, shared with other electrophilic agonists, involves the covalent modification of N-terminal cysteines, leading to channel gating, cation influx, and neuronal excitation. The comparative data underscores the importance of the specific chemical structure in determining the potency of TRPA1 activation. For researchers and drug development professionals, this compound serves as a valuable tool for probing TRPA1 function and as a benchmark compound in the search for novel modulators of this critical sensory channel. The provided methodologies offer a standardized framework for the consistent and reliable evaluation of new chemical entities targeting TRPA1.
References
- 1. Peripheral and spinal TRPA1 channels contribute to formalin-induced long-lasting mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. pnas.org [pnas.org]
- 6. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. TRPA1: Acrolein meets its target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 14. Role of TRPA1 in acute cardiopulmonary toxicity of inhaled acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acrolein but not Its Metabolite, 3-Hydroxypropylmercapturic Acid (3HPMA), Activates Vascular Transient Receptor Potential Ankyrin-1 (TRPA1): Physiological to Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-oxo-2-nonenal (4-ONE): evidence of transient receptor potential ankyrin 1-dependent and -independent nociceptive and vasoactive responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Supercinnamaldehyde: A Guide to Its Biological Effects and Reproducibility
For researchers, scientists, and drug development professionals, the allure of naturally derived compounds in therapeutic development is undeniable. Supercinnamaldehyde (B162912), more commonly known as cinnamaldehyde (B126680), the primary active component of cinnamon, has emerged as a molecule of significant interest, with a plethora of studies investigating its potential anti-cancer, pro-angiogenic, and wound healing properties. However, the reproducibility of these effects has come under scrutiny, urging a cautious and well-informed approach to its study and application. This guide provides a comparative overview of this compound's biological effects, presents supporting experimental data, and critically examines the challenges to its reproducibility.
Cinnamaldehyde has been reported to exert its biological functions through the modulation of key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cell proliferation, survival, and migration. While numerous in vitro and in vivo studies have demonstrated promising results, a significant concern has been raised by the classification of cinnamaldehyde as a Pan-Assay Interference Compound (PAINS). PAINS are known to produce non-specific effects in in vitro assays, which can lead to misleading interpretations of a compound's true pharmacological activity and raise questions about the reproducibility of the observed biological effects.
This guide aims to provide a balanced perspective by presenting the reported biological activities of this compound alongside a critical discussion of the reproducibility challenges. We will also explore alternative natural compounds that target similar pathways and offer a comparative look at their efficacy.
Comparative Analysis of Biological Effects
The biological effects of this compound have been investigated across various domains, most notably in cancer, wound healing, and angiogenesis. The following tables summarize key quantitative data from studies on cinnamaldehyde and provide a comparison with other natural compounds where available.
| Table 1: Comparative Cytotoxicity (IC50 Values) of Cinnamaldehyde and Alternatives on Cancer Cell Lines | |||
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | SK-N-MC (Neuroblastoma) | ~10 | [1] |
| SiHa (Cervical Cancer) | ~20 | [2] | |
| L929 (Fibrosarcoma) | ~20 | [2] | |
| A431 (Skin Carcinoma) | ~80 | [2] | |
| Aqueous Cinnamon Extract (containing 10.24 µM cinnamaldehyde) | Various Cancer Cell Lines | 35-85% growth inhibition | [1] |
| Epigallocatechin gallate (EGCG) | AGS (Gastric Cancer) | Varies (synergistic with cinnamaldehyde) | [3] |
| Curcumin | - | IC50 varies by cell line | [4] |
| Table 2: Comparative Effects of Cinnamaldehyde and Alternatives on Angiogenesis | |||
| Compound | Model | Effect | Reference |
| Cinnamaldehyde | HUVEC tube formation | Stimulated proliferation, migration, and tube formation | [5] |
| Zebrafish | Partially restored intersegmental vessels | [5] | |
| Epigallocatechin gallate (EGCG) | HUVEC tube formation | Inhibited tube formation | [6] |
| Human Colon Cancer Xenografts | Inhibited tumor growth and microvessel density | [7] |
| Table 3: Comparative Effects of Cinnamaldehyde and Alternatives on Wound Healing | |||
| Compound | Model | Effect | Reference |
| Cinnamaldehyde | P. aeruginosa-infected mouse skin wounds | Reduced bacterial load and promoted faster healing | [8] |
| Resveratrol (B1683913) | Various in vitro and in vivo models | Supports wound healing, counteracts excessive scarring | [9] |
Key Signaling Pathways Modulated by this compound
This compound's biological effects are largely attributed to its ability to modulate critical intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data and designing future studies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Cinnamaldehyde has been shown to activate this pathway in the context of wound healing and angiogenesis.[5]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Cinnamaldehyde has been shown to activate this pathway, contributing to its pro-angiogenic effects.[5]
Experimental Protocols
To ensure the reproducibility and comparability of findings, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for key experiments frequently cited in the study of this compound's biological effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for PI3K/Akt Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, indicating its activation.
Protocol:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HUVEC Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well in endothelial cell growth medium.
-
Compound Treatment: Add this compound or the alternative compound at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Tube Visualization and Quantification: Observe the formation of tube-like structures under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the biological effects of a compound like this compound.
Conclusion and Future Directions
This compound continues to be a compound of significant interest due to its diverse reported biological activities. However, the concerns regarding its reproducibility, particularly stemming from its classification as a PAINS compound, necessitate a rigorous and critical approach to its study. Researchers should be mindful of the potential for non-specific effects in in vitro assays and, where possible, employ orthogonal assays and appropriate controls to validate their findings.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound against other natural compounds with similar purported mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Investigating analogs of cinnamaldehyde to identify the structural features responsible for its biological activity and potentially separate therapeutic effects from non-specific reactivity.
-
Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment and reduce the likelihood of assay artifacts.
-
In Vivo Validation: Prioritizing in vivo studies to confirm the physiological relevance of in vitro findings.
By acknowledging the challenges and adopting a robust experimental design, the scientific community can better delineate the true therapeutic potential of this compound and its place in the landscape of natural product-based drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of Epigallocatechin and Trans-Cinnamaldehyde in Gastric Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green tea constituent epigallocatechin-3-gallate inhibits angiogenic differentiation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical Application of Cinnamaldehyde Promotes Faster Healing of Skin Wounds Infected with Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of resveratrol on skin wound healing, scarring, and aging - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Supercinnamaldehyde and related cinnamaldehyde (B126680) compounds, focusing on their anti-cancer properties. This document summarizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways.
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology.[1][2][3] These compounds have demonstrated promising anti-cancer activities, including the induction of apoptosis, inhibition of tumor growth, and suppression of metastasis.[2][4] This guide focuses on a comparative analysis of this compound and other key cinnamaldehyde-related compounds, providing a valuable resource for researchers in the field.
Data Summary
The following tables summarize the quantitative data on the cytotoxic and inhibitory activities of various cinnamaldehyde compounds across different cancer cell lines.
Table 1: Cytotoxicity (IC50) of Cinnamaldehyde and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |
| Cinnamaldehyde | MDA-MB-231 | Breast Cancer | 16.9 µg/mL | 24 |
| Cinnamaldehyde | MDA-MB-231 | Breast Cancer | 12.23 µg/mL | 48 |
| Cinnamaldehyde | MCF-7 | Breast Cancer | 58 µg/mL | 24 |
| Cinnamaldehyde | MCF-7 | Breast Cancer | 140 µg/mL | 48 |
| Cinnamaldehyde | Jurkat | Leukemia | 0.057 µM | Not Specified |
| Cinnamaldehyde | U937 | Leukemia | 0.076 µM | Not Specified |
| 2'-hydroxycinnamaldehyde | YD-10B (p53-mutant) | Head and Neck Cancer | Not Specified | Not Specified |
| 2'-hydroxycinnamaldehyde | SGT (p53-wild) | Head and Neck Cancer | Not Specified | Not Specified |
| Bromoethane chalcone (B49325) 5n | DU145 | Prostate Cancer | 8.719 ± 1.8 μM | Not Specified |
| Bromoethane chalcone 5n | SKBR-3 | Breast Cancer | 7.689 μM | Not Specified |
| Bromoethane chalcone 5n | HEPG2 | Liver Cancer | 9.380 ± 1.6 μM | Not Specified |
| This compound | Data Not Available |
Table 2: Inhibitory Activity of Cinnamaldehyde and Analogs
| Compound | Target/Pathway | Assay | IC50 Value |
| Cinnamaldehyde | HDAC1 | In vitro enzymatic assay | 7.58 µg/mL |
| Cinnamic Acid | HDAC1 | In vitro enzymatic assay | 9.15 µg/mL[5] |
| EF31 (Curcumin analog) | NF-κB DNA binding | In vitro assay | ~5 µM |
| EF24 (Curcumin analog) | NF-κB DNA binding | In vitro assay | ~35 µM[6] |
| Curcumin (B1669340) | NF-κB DNA binding | In vitro assay | >50 µM[6] |
| EF31 (Curcumin analog) | IκB kinase β | In vitro assay | ~1.92 µM[6] |
| EF24 (Curcumin analog) | IκB kinase β | In vitro assay | ~131 µM[6] |
| This compound | TRPA1 activator | Not Specified | Not Specified[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, cinnamaldehyde, etc.) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[10]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway.
Conclusion
The available data indicate that cinnamaldehyde and its analogs possess significant anti-cancer properties, primarily through the induction of apoptosis and the inhibition of key signaling pathways like NF-κB.[2][14] While direct comparative data for this compound is currently limited in the public domain, its identification as a TRPA1 activator suggests a potentially distinct mechanism of action that warrants further investigation.[7] The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct head-to-head studies and further elucidate the therapeutic potential of this promising class of compounds. Future research should focus on direct comparative studies of this compound with other cinnamaldehyde derivatives to better understand its relative efficacy and mechanism of action in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Cytotoxicity assay [biomodel.uah.es]
- 9. m.youtube.com [m.youtube.com]
- 10. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Supercinnamaldehyde: A Potent New Player in TRPA1 Channel Activation
For Immediate Release
[City, State] – [Date] – New comparative data reveals that supercinnamaldehyde (B162912), a novel synthetic compound, demonstrates significant potency as a transient receptor potential ankyrin 1 (TRPA1) channel activator. This guide provides a comprehensive analysis of this compound's potency benchmarked against established TRPA1 agonists, offering valuable insights for researchers and professionals in drug development and sensory biology.
The TRPA1 ion channel is a critical sensor for pain, itch, and inflammation, making it a key target for novel analgesic and anti-inflammatory therapies.[1] The discovery of potent and selective activators is crucial for elucidating the channel's function and for the development of new therapeutic agents. This compound has emerged as a highly potent activator of TRPA1, with an EC50 value of 0.8 μM.[2][3]
Comparative Potency of TRPA1 Activators
The potency of this compound was evaluated against several well-characterized TRPA1 activators: cinnamaldehyde (B126680), allyl isothiocyanate (AITC), and PF-4840154. The half-maximal effective concentrations (EC50) for each compound, representing the concentration required to elicit a half-maximal response, are summarized in the table below.
| Compound | Chemical Class | EC50 (Human TRPA1) | Reference |
| This compound | Synthetic Organic | 0.8 µM | [2][3] |
| Cinnamaldehyde | Natural Aldehyde | 6.8 µM - 97.5 µM | [4][5] |
| Allyl Isothiocyanate (AITC) | Isothiocyanate | 38.5 µM - 115.3 µM | [4] |
| PF-4840154 | Pyrimidine Derivative | 23 nM | [6][7] |
Note: EC50 values can vary depending on the experimental system and conditions.
The data clearly indicates that this compound is a more potent activator of TRPA1 than the naturally occurring agonists cinnamaldehyde and AITC. While the synthetic agonist PF-4840154 exhibits the highest potency, this compound's efficacy highlights its potential as a valuable research tool and a lead compound for further drug development.
Experimental Protocols
The potency of these TRPA1 activators was determined using established in vitro methodologies, primarily calcium imaging assays and electrophysiological recordings in cells expressing the TRPA1 channel.
Calcium Imaging Assay
This high-throughput method measures the influx of calcium ions into cells upon TRPA1 activation.
-
Cell Culture and Dye Loading: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.[3][8]
-
Compound Application: Various concentrations of the test compounds (this compound, cinnamaldehyde, AITC, or PF-4840154) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a microplate reader or a fluorescence microscope. The peak fluorescence response is recorded for each concentration.
-
Data Analysis: The data is normalized to the maximum response, and concentration-response curves are generated to calculate the EC50 value using non-linear regression analysis.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion currents flowing through the TRPA1 channels in the cell membrane.
-
Cell Preparation: Individual HEK293 cells expressing TRPA1 are selected for recording.
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording, where the electrical potential across the cell membrane is clamped at a specific voltage.
-
Agonist Perfusion: The cells are perfused with solutions containing different concentrations of the TRPA1 agonists.
-
Current Measurement: The resulting inward or outward currents generated by the flow of ions through the TRPA1 channels are recorded.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured and used to construct concentration-response curves to determine the EC50 value.[5][8]
TRPA1 Signaling Pathway
Activation of the TRPA1 channel by agonists like this compound leads to the influx of cations, primarily calcium and sodium, into the cell. This influx depolarizes the cell membrane, leading to the generation of an action potential in sensory neurons and the release of pro-inflammatory neuropeptides. The mechanism of activation by many electrophilic compounds, including cinnamaldehyde and likely this compound, involves the covalent modification of cysteine residues within the intracellular domain of the TRPA1 protein.[2][9]
Experimental Workflow
The general workflow for assessing the potency of a TRPA1 agonist involves a series of steps from cell line selection to data analysis.
References
- 1. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 4. Item - TRPA1 agonists allyl isothiocyante and cinnamaldehyde elicit calcium responses with different latencies in DRG neurons. - Public Library of Science - Figshare [plos.figshare.com]
- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-4840154 - Wikipedia [en.wikipedia.org]
- 7. PF-4840154 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Efficacy: A Comparative Guide to Supercinnamaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Supercinnamaldehyde derivatives, offering insights into their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, has long been recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its reactive α,β-unsaturated aldehyde moiety serves as a Michael acceptor, enabling it to interact with various biological nucleophiles, a key feature underlying its therapeutic effects.[2][3] However, challenges such as high volatility, low stability, and modest potency have spurred the development of numerous derivatives to enhance its pharmacological profile.[1] This guide delves into the SAR of these "supercinnamaldehydes," comparing their efficacy across different therapeutic areas and elucidating the molecular modifications that drive their enhanced activity.
Comparative Analysis of Biological Activity
The therapeutic potential of cinnamaldehyde derivatives has been explored extensively, with modifications to the phenyl ring and the aldehyde group leading to significant variations in biological activity. The following tables summarize the quantitative data from various studies, highlighting the impact of different substituents on the antimicrobial and anticancer efficacy of these compounds.
Antimicrobial Activity
The antimicrobial potency of cinnamaldehyde derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Lower MIC values indicate greater efficacy.
| Derivative | Substitution | Target Organism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Unsubstituted | Escherichia coli | >2500 | [1] |
| Cinnamaldehyde | Unsubstituted | Staphylococcus aureus | >2500 | [1] |
| Analogue 1.2 | 4-Nitro (para) | E. coli | 125-250 | [1] |
| Analogue 1.3 | 4-Chloro (para) | E. coli | 250-500 | [1] |
| Analogue 2.7 | 4-Bromo (para) on ketone | E. coli | 250-500 | [1] |
| Cinnamaldehyde-GA Schiff base | Glucosamine Schiff base | S. aureus | 46 | [4] |
| Cinnamaldehyde-GA Schiff base | Glucosamine Schiff base | E. coli | 375 | [4] |
| 4-Bromophenyl-substituted analogue | 4-Bromo (para) | Acinetobacter baumannii | 32 | [5] |
Key Findings:
-
Substitutions at the para-position of the phenyl ring, particularly with electron-withdrawing groups like nitro and chloro, have been shown to enhance antibacterial potency.[1]
-
The conversion of the aldehyde to a ketone with a para-bromo substitution also improved activity.[1]
-
The formation of Schiff bases, for instance with glucosamine, can significantly increase antibacterial efficacy, with a more pronounced effect against Gram-positive bacteria like S. aureus.[4]
-
A 4-bromophenyl-substituted derivative demonstrated potent activity against the multidrug-resistant pathogen Acinetobacter baumannii.[5]
Anticancer Activity
The anticancer effects of cinnamaldehyde derivatives are typically assessed by their cytotoxicity against various cancer cell lines, measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values signify greater cytotoxic potential.
| Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Bromoethane (B45996) chalcone (B49325) 5n | Bromoethane chalcone | DU145 (Prostate) | 8.719 ± 1.8 | [6] |
| Bromoethane chalcone 5n | Bromoethane chalcone | SKBR-3 (Breast) | 7.689 | [6] |
| Bromoethane chalcone 5n | Bromoethane chalcone | HEPG2 (Liver) | 9.380 ± 1.6 | [6] |
| para methyl benzyl (B1604629) chalcone 5j | para-methyl benzyl chalcone | SKBR-3 (Breast) | 7.871 | [6] |
| 2,3-dichloro benzyl chalcone 5b | 2,3-dichloro benzyl chalcone | HEPG2 (Liver) | 9.190 | [6] |
| 2'-Hydroxycinnamaldehyde (HCA) | 2'-Hydroxy | Various | - | [7] |
| 2'-Benzoyloxycinnamaldehyde (BCA) | 2'-Benzoyloxy | Various | - | [7] |
Key Findings:
-
Cinnamaldehyde-chalcone analogues have emerged as promising anticancer agents.[6]
-
Specifically, a bromoethane chalcone derivative (5n) exhibited significant cytotoxicity against prostate, breast, and liver cancer cell lines.[6]
-
Substitutions on the benzyl chalcone moiety, such as para-methyl and 2,3-dichloro, also resulted in notable activity against breast and liver cancer cells, respectively.[6]
-
Modifications at the 2'-position of the phenyl ring, such as hydroxylation (HCA) and benzoyloxylation (BCA), are crucial for the antiproliferative and proapoptotic effects of these derivatives.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: Bacterial strains are cultured overnight at 37°C. The bacterial suspension is then diluted to a standardized optical density (e.g., OD₆₀₀ = 0.004).[1]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.[1]
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.[1]
-
Incubation: The plates are incubated for 18-24 hours at 37°C.[1]
-
Data Analysis: Bacterial growth is assessed by measuring the absorbance at 600 nm. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[1]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).[9]
-
Data Analysis: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[9]
Signaling Pathways and Mechanisms of Action
The anticancer activity of cinnamaldehyde and its derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Apoptosis Induction Pathway
Cinnamaldehyde derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent pathways.[7][8] A simplified representation of the caspase-dependent pathway is illustrated below.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure-activity analysis of 2'-modified cinnamaldehyde analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
Supercinnamaldehyde: Unraveling the Potential of an Uncharted Compound
A notable gap in current research exists regarding the biological activities of Supercinnamaldehyde, a distinct chemical entity from the well-studied cinnamaldehyde. Despite its structural similarity to compounds with known anti-inflammatory and anticancer properties, direct in vitro or in vivo evidence for these effects in this compound is currently unavailable in public scientific literature. This guide provides an overview of what is known about this compound and explores the potential therapeutic avenues suggested by the activities of structurally related molecules.
Chemical Identity of this compound
This compound, scientifically named (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, possesses the molecular formula C₁₂H₁₁NO₂. It is characterized by an indole (B1671886) core structure, which is a common motif in many biologically active compounds. One of the few identified biological activities of this compound is its role as a transient receptor potential ankyrin 1 (TRPA1) activator.
Exploring the Therapeutic Potential Through Analogs
Given the absence of direct studies on this compound, we can look to its structural relatives, such as indole and quinolinone derivatives, to infer potential biological activities.
Several studies have highlighted the anticancer effects of compounds containing the indole nucleus. For instance, new pyrazolinyl-indole derivatives have demonstrated significant cytotoxic activities against a panel of cancer cell lines, including leukemia, colon, breast, melanoma, and others.[1] One derivative, HD05, showed a remarkable 78.76% growth inhibition against leukemia cells at a 10 µM concentration.[1] Similarly, a series of novel indole-based sulfonohydrazide derivatives exhibited promising inhibitory effects on breast cancer cell lines MCF-7 and MDA-MB-468, with one compound showing IC₅₀ values of 13.2 µM and 8.2 µM, respectively.[2]
Table 1: In Vitro Anticancer Activity of Indole Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| Pyrazolinyl-indoles | Leukemia | 78.76% inhibition at 10 µM (for HD05) | [1] |
| Indole-based sulfonohydrazides | MCF-7 (Breast) | IC₅₀ = 13.2 µM (for compound 5f) | [2] |
| Indole-based sulfonohydrazides | MDA-MB-468 (Breast) | IC₅₀ = 8.2 µM (for compound 5f) | [2] |
The indole structure is also a key feature in compounds with anti-inflammatory properties. An in vivo study on an N-acylhydrazone derivative containing an indole group, JR19, demonstrated significant anti-inflammatory effects.[3] In a carrageenan-induced peritonitis model in mice, JR19 at doses of 10 and 20 mg/kg reduced leukocyte migration by 59% and 52%, respectively.[4] This compound was also shown to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[3]
Table 2: In Vivo Anti-inflammatory Activity of an Indole Derivative (JR19)
| Animal Model | Treatment | Dosage | Effect | Reference |
| Carrageenan-induced peritonitis (mice) | JR19 | 10 mg/kg | 59% reduction in leukocyte migration | [4] |
| Carrageenan-induced peritonitis (mice) | JR19 | 20 mg/kg | 52% reduction in leukocyte migration | [4] |
The TRPA1 Connection: A Double-Edged Sword?
This compound's known function as a TRPA1 activator provides a tangible, yet complex, avenue for speculation. The TRPA1 channel is a non-selective cation channel involved in sensing a variety of noxious stimuli, leading to pain and neurogenic inflammation. Its role in inflammation and cancer is multifaceted and context-dependent. While TRPA1 activation can contribute to inflammatory processes, some studies suggest that its modulation could have therapeutic benefits. However, without direct research on this compound, its effect via TRPA1 activation in these disease models remains purely hypothetical.
Experimental Protocols for Related Compounds
To facilitate future research on this compound, the methodologies employed in the studies of its structural analogs are outlined below.
-
Cell Lines and Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HL-60) and a normal cell line for comparison (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 72 hours). The metabolic activity of viable cells is determined by adding MTT solution, which is converted to formazan (B1609692) crystals by mitochondrial dehydrogenases. The absorbance is measured to calculate the half-maximal inhibitory concentration (IC₅₀).[5]
-
Carrageenan-Induced Peritonitis in Mice: Animals are treated with the test compound or a vehicle control. One hour later, peritonitis is induced by intraperitoneal injection of carrageenan. After a set time (e.g., 6 hours), the peritoneal cavity is washed, and the exudate is collected to determine the total and differential leukocyte counts.[4]
Visualizing Potential Mechanisms
While not validated for this compound, the signaling pathways implicated in the anticancer and anti-inflammatory effects of its structural relatives can be visualized to guide future investigations.
Conclusion and Future Directions
The exploration of this compound's therapeutic potential is in its infancy. While the chemical scaffold is promising, as evidenced by the significant anti-inflammatory and anticancer activities of related indole derivatives, there is a critical need for direct experimental validation. Future research should focus on in vitro screening of this compound against a panel of cancer cell lines and in various inflammatory assay systems. Positive in vitro results would then warrant investigation in animal models to determine its efficacy and safety profile. The role of TRPA1 activation in its potential biological effects also needs to be carefully dissected. Until such studies are conducted, the therapeutic value of this compound remains an open and intriguing question for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Supercinnamaldehyde: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This guide provides essential safety and logistical information for the proper disposal of Supercinnamaldehyde, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors. If ventilation is inadequate, a respirator may be necessary.[4]
Step-by-Step Disposal Protocol
Note: These are general guidelines based on the hazardous properties of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and approved hazardous waste vendors.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with aldehydes.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the chemical formula (C₁₂H₁₁NO₂) and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Waste Pickup:
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Contact your institution's EHS department for specific procedures and approved vendors.
-
Incineration at a licensed facility is a suggested method of disposal for similar chemical compounds.
-
Spill Cleanup Procedures
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Immediate Action:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
-
Containment:
-
Cleanup:
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a detergent and water solution, and then rinse thoroughly.[5]
-
Collect all cleaning materials (gloves, absorbent pads, etc.) and place them in the hazardous waste container.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
-
Quantitative Data for this compound
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.
References
- 1. Super cinnamaldehyde | C12H11NO2 | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sams-solutions.com [sams-solutions.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Supercinnamaldehyde
For Immediate Reference: Essential Safety and Handling Protocols for Supercinnamaldehyde
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and prevent exposure to this hazardous chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Usage |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form or if there is a risk of generating aerosols or dust. A full-face respirator may be necessary for spill cleanup. |
| Eye and Face Protection | Chemical safety goggles and face shield | Must be worn at all times when handling this compound to protect against splashes and airborne particles. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls | Should be worn over personal clothing to protect against skin contact. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected before each use and changed frequently, especially if contaminated. |
| Foot Protection | Closed-toe shoes | Must be worn in the laboratory at all times. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard pictograms are clearly visible.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][4] Aldehydes can generate flammable and/or toxic gases when combined with azo, diazo compounds, dithiocarbamates, nitrides, and strong reducing agents.[5]
-
Store below eye level to minimize the risk of spills and splashes to the face.
-
-
Handling and Use:
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Use dedicated spatulas and weighing boats for transferring the chemical.
-
Avoid creating dust. If possible, use a liquid form or a solution.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Spill Response Plan
In the event of a this compound spill, a prompt and coordinated response is crucial to mitigate exposure and environmental contamination.
Caption: Logical flow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, await the arrival of trained emergency response personnel.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE as outlined in Table 1.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated labware, absorbent materials from spills, and contaminated PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Disposal Procedure:
Due to its hazardous nature, this compound waste should not be disposed of down the drain or in regular trash. The recommended disposal method involves neutralization followed by disposal through a licensed hazardous waste management company.
Experimental Protocol for Neutralization of Aldehyde Waste:
Several commercial products are available that can neutralize aldehyde waste, rendering it non-hazardous.[1][6][7][8] These products typically contain reagents such as sulfur-containing inorganic salts that react with the aldehyde.[8] A general procedure for neutralization is as follows:
-
Select a suitable commercial aldehyde neutralizer. Follow the manufacturer's instructions for the specific product.
-
In a designated and well-ventilated area (preferably a fume hood), add the neutralizing agent to the aqueous this compound waste. The ratio of neutralizer to waste will be specified by the product's instructions.
-
Allow the reaction to proceed for the recommended amount of time. This is typically around 15-30 minutes to ensure complete neutralization.[2][8]
-
After the reaction is complete, the resulting solution can often be safely disposed of down the drain with copious amounts of water, provided it meets local regulations for non-hazardous waste. Always confirm with your institution's EHS office before drain disposal.
-
Solid waste generated from the neutralization process (if any) should be disposed of as non-hazardous solid waste.
If a commercial neutralizer is not available, the waste must be disposed of through your institution's hazardous waste program without prior treatment. Ensure the waste container is properly labeled with the full chemical name and associated hazards.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product you are using.
References
- 1. wastewise.com [wastewise.com]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. archtechnochem.com [archtechnochem.com]
- 7. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tedpella.com [tedpella.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
